4,6-Dichloro-5-methylpyrimidine
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
4,6-dichloro-5-methylpyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4Cl2N2/c1-3-4(6)8-2-9-5(3)7/h2H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUEYDUKUIXVKNB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CN=C1Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80355989 | |
| Record name | 4,6-Dichloro-5-methylpyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80355989 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4316-97-6 | |
| Record name | 4,6-Dichloro-5-methylpyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80355989 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4,6-Dichloro-5-methylpyrimidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
The Synthetic Cornerstone: A Technical Guide to 4,6-Dichloro-5-methylpyrimidine in Modern Chemistry
An In-depth Guide for Researchers, Scientists, and Drug Development Professionals on the Synthesis, Reactivity, and Application of a Key Heterocyclic Intermediate.
Introduction: The Strategic Importance of a Substituted Pyrimidine
In the landscape of modern organic synthesis, particularly within medicinal and agrochemical research, the pyrimidine scaffold holds a place of prominence. As a fundamental component of nucleic acids, its inherent biological relevance has made it a privileged structure in the design of new therapeutic agents and crop protection technologies.[1] Among the vast array of functionalized pyrimidines, 4,6-dichloro-5-methylpyrimidine (CAS No. 4316-97-6) emerges as a particularly versatile and powerful building block. Its strategic placement of two reactive chlorine atoms, flanking a methyl group on an electron-deficient aromatic ring, provides a unique platform for the controlled, sequential introduction of diverse functionalities.
This guide serves as a comprehensive technical resource for scientists engaged in the use of this compound. Moving beyond a simple catalogue of properties, we will delve into the causality behind its synthesis and reactivity, offering field-proven insights into its application. The protocols and mechanistic discussions herein are designed to be self-validating, grounded in established chemical principles and supported by authoritative references, empowering researchers to leverage this critical intermediate to its full potential.
Physicochemical and Structural Characteristics
A thorough understanding of the physical and structural properties of this compound is the foundation for its effective use in synthesis. The molecule is an essentially planar, crystalline solid, a feature typical of halogen- and methyl-substituted pyrimidines.[2] This planarity has implications for its interaction with biological targets and its packing in the solid state.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 4316-97-6 | [1] |
| Molecular Formula | C₅H₄Cl₂N₂ | [1] |
| Molecular Weight | 163.00 g/mol | [1] |
| Appearance | White to light orange crystalline powder | |
| Melting Point | 59 °C | |
| Boiling Point | Not available | |
| Solubility | Soluble in methanol | |
| Vapor Pressure | 0.077 mmHg at 25°C |
The crystal structure reveals that molecules are linked in the solid state by pairs of C—H⋯N hydrogen bonds, forming inversion dimers.[1][2] This intermolecular interaction is a key feature of its solid-state chemistry.
Synthesis of the Core Scaffold: A Self-Validating Protocol
The most common and industrially relevant synthesis of this compound begins with the cyclization of precursors to form the pyrimidine ring, followed by a chlorination step. The general strategy involves the reaction of a 1,3-dicarbonyl equivalent with an amidine, followed by treatment with a chlorinating agent.[3][4] While various methods exist, a representative and reliable protocol involves the chlorination of 5-methyl-4,6-dihydroxypyrimidine.
The choice of chlorinating agent is critical. Phosphorus oxychloride (POCl₃) is widely used for this transformation due to its efficacy in converting hydroxyl groups on heteroaromatic rings to chlorides.[3] The reaction often requires a base, such as dimethylaniline or triethylamine, to neutralize the HCl generated in situ, driving the reaction to completion.[3]
Experimental Protocol: Synthesis of this compound
Objective: To convert 5-methyl-4,6-dihydroxypyrimidine to this compound.
Materials:
-
5-methyl-4,6-dihydroxypyrimidine
-
Phosphorus oxychloride (POCl₃)
-
Triethylamine (Et₃N) or N,N-Dimethylaniline
-
Anhydrous Toluene
-
Ice water
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Saturated sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Ethyl acetate
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, suspend 5-methyl-4,6-dihydroxypyrimidine (1.0 eq) and triethylamine (1.0-1.2 eq) in anhydrous toluene.
-
Heating: Heat the suspension to 100-110 °C with stirring.
-
Addition of Chlorinating Agent: Slowly add phosphorus oxychloride (2.0-2.5 eq), either neat or as a solution in anhydrous toluene, via the dropping funnel over 30-60 minutes. An exothermic reaction may be observed.
-
Reaction: Maintain the reaction mixture at reflux (approximately 110-120 °C) for 2-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Carefully and slowly pour the mixture into a beaker of crushed ice or ice water with vigorous stirring. This step is highly exothermic and should be performed in a well-ventilated fume hood.
-
Extract the aqueous mixture with ethyl acetate (3x).
-
Combine the organic layers and wash sequentially with saturated NaHCO₃ solution and then with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude residue by silica gel column chromatography to yield pure this compound.
The Chemistry of a Privileged Intermediate: Reactivity and Mechanistic Insights
The synthetic utility of this compound is rooted in the high reactivity of its two chlorine atoms towards nucleophilic aromatic substitution (SₙAr). The electron-deficient nature of the pyrimidine ring, caused by the two electronegative nitrogen atoms, facilitates nucleophilic attack, allowing for the displacement of the chloride leaving groups.
Regioselectivity in Nucleophilic Aromatic Substitution
A key principle governing the reactivity of dichloropyrimidines is the differential reactivity of the chloro-substituents. In general, for dichloropyrimidines, the C4 and C6 positions are more susceptible to nucleophilic attack than the C2 position.[5] This is attributed to the greater ability of the para and ortho nitrogen atoms to stabilize the negative charge in the Meisenheimer intermediate formed during the SₙAr reaction.
For this compound, the two chlorine atoms are electronically equivalent. Therefore, a mono-substitution reaction will typically yield a single product. However, the introduction of the first nucleophile can electronically influence the reactivity of the remaining chlorine atom, potentially requiring more forcing conditions for a second substitution.
Common Transformations and Experimental Considerations
1. Amination Reactions: The reaction with primary and secondary amines is a cornerstone of the application of this compound, leading to the synthesis of a vast array of biologically active molecules. These reactions are typically carried out in a polar aprotic solvent such as DMF or DMSO, often in the presence of a non-nucleophilic base like diisopropylethylamine (DIPEA) or potassium carbonate (K₂CO₃) to scavenge the HCl produced.
2. Alkoxylation and Thiolation Reactions: Alkoxides and thiolates are also excellent nucleophiles for displacing the chloro groups. These reactions are usually performed by treating the dichloropyrimidine with the corresponding alcohol or thiol in the presence of a strong base like sodium hydride (NaH) or sodium methoxide (NaOMe) to generate the nucleophile in situ.
Applications in Drug Discovery and Agrochemicals
The ability to readily form C-N, C-O, and C-S bonds makes this compound a staple intermediate in the synthesis of complex molecules with diverse biological activities.
Pharmaceutical Applications
The pyrimidine core is a common feature in a multitude of approved drugs. The 4,6-disubstituted pyrimidine motif, accessible from this compound, is particularly prevalent in the development of kinase inhibitors for oncology.[6] The dichloro precursor allows for the sequential and regioselective introduction of different amine-containing fragments that can interact with key residues in the ATP-binding pocket of kinases. While specific examples directly citing the 5-methyl derivative are proprietary, its close analogues are integral to the synthesis of numerous kinase inhibitors.[6] The compound also serves as a building block for antiviral and anticancer agents.[7]
Agrochemical Applications
In addition to its role in pharmaceuticals, this compound and its analogues are important intermediates in the agrochemical industry.[8] They are used in the synthesis of potent and selective herbicides and fungicides.[8] The pyrimidine core can be functionalized to target specific enzymes in weeds or fungi, leading to effective crop protection agents.
Spectroscopic Characterization
Unambiguous characterization of this compound and its derivatives is essential for ensuring purity and confirming reaction outcomes. The primary techniques employed are NMR spectroscopy, mass spectrometry, and infrared spectroscopy.
Table 2: Expected Spectroscopic Data for this compound
| Technique | Expected Features | Interpretation |
| ¹H NMR | Singlet (~8.7 ppm, 1H), Singlet (~2.5 ppm, 3H) | The downfield singlet corresponds to the proton at the C2 position of the pyrimidine ring. The upfield singlet is characteristic of the methyl group at the C5 position. |
| ¹³C NMR | Aromatic carbons (~160-165 ppm for C4/C6, ~155 ppm for C2, ~120 ppm for C5), Methyl carbon (~15 ppm) | The exact shifts can vary with solvent, but the quaternary carbons attached to chlorine (C4, C6) are typically the most downfield, followed by the C2 carbon. The C5 carbon, bearing the methyl group, is more shielded. The methyl carbon appears in the aliphatic region. |
| Mass Spec (EI) | Molecular ion (M⁺) peak at m/z 162/164/166 | The characteristic isotopic pattern for two chlorine atoms (approx. 9:6:1 ratio) will be observed for the molecular ion and any chlorine-containing fragments. Fragmentation may involve the loss of Cl or CH₃.[9] |
| IR Spectroscopy | C=N stretching (~1550-1600 cm⁻¹), C-Cl stretching (~700-800 cm⁻¹) | The spectrum will be dominated by vibrations of the pyrimidine ring and the carbon-chlorine bonds.[10] |
Safety, Handling, and Disposal
As with any reactive chemical intermediate, proper safety precautions are paramount when handling this compound.
-
Hazards: The compound is classified as corrosive and can cause severe skin burns and eye damage.[11] It may also cause respiratory irritation.[11]
-
Handling: Always handle in a well-ventilated area, preferably in a chemical fume hood.[11] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from incompatible materials.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.[12] As a chlorinated organic compound, it should be treated as hazardous waste.[12][13]
Conclusion
This compound is more than just a chemical intermediate; it is a strategic tool for molecular design and construction. Its predictable reactivity, governed by the principles of nucleophilic aromatic substitution, allows for the efficient and controlled synthesis of complex, highly functionalized pyrimidine derivatives. For researchers in drug discovery and agrochemical development, a deep, mechanistic understanding of this compound's properties and reactions is not merely advantageous—it is essential for innovation. By applying the principles and protocols outlined in this guide, scientists can confidently and effectively harness the synthetic power of this cornerstone of heterocyclic chemistry.
References
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- US6018045A - Process for preparing 4,6-dichloro-pyrimidine. (n.d.). Google Patents.
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Method for preparing 4, 6-dichloro-2-methyl-5-nitro pyrimidine. (n.d.). Eureka | Patsnap. Retrieved January 30, 2026, from [Link]
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Synthesis method of 4,6-dichloro-5-fluoropyrimidine compound. (n.d.). Eureka | Patsnap. Retrieved January 30, 2026, from [Link]
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-
Medjani, M., Hamdouni, N., Brihi, O., Boudjada, A., & Meinnel, J. (2015). Crystal structure of this compound. Acta Crystallographica Section E: Crystallographic Communications, 71(Pt 12), o1073–o1074. Available from [Link]
-
Symmetric 4,6-Dialkyl/arylamino-5-nitropyrimidines: Theoretical Explanation of Why Aminolysis of Alkoxy Groups Is Favoured over. (n.d.). ChemRxiv. Retrieved January 30, 2026, from [Link]
-
Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. (2024). Molecules, 29(24), 6021. Available from [Link]
-
Medjani, M., Hamdouni, N., Brihi, O., Boudjada, A., & Meinnel, J. (2015). Crystal structure of this compound. Acta Crystallographica Section E: Crystallographic Communications, 71(Pt 12), o1073–o1074. Available from [Link]
-
Discovery of a Broad-Spectrum Antiviral Compound That Inhibits Pyrimidine Biosynthesis and Establishes a Type 1 Interferon-Independent Antiviral State. (n.d.). National Institutes of Health. Retrieved January 30, 2026, from [Link]
-
Proposed MS/MS fragmentation pattern of impurities (Imp IV, V and VI). (n.d.). ResearchGate. Retrieved January 30, 2026, from [Link]
-
Regioselective Control of the S N Ar Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. (2011). The Journal of Organic Chemistry, 76(17), 7126-7133. Available from [Link]
-
Development of novel pyridine-based agrochemicals: A review. (2024). Advanced Agrochem, 4, 30-48. Available from [Link]
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104850 - 4,6-Dichloropyrimidine - Safety Data Sheet. (n.d.). Scharlab. Retrieved January 30, 2026, from [Link]
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Mass Spectrometry - Fragmentation Patterns. (2023). Chemistry LibreTexts. Retrieved January 30, 2026, from [Link]
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The Challenging Complete and Detailed 1H and 13C NMR Assignment for Ent- Kaurenoic Acid, a Remark. (2025). Preprints.org. Available from [Link]
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Medicinal plants: Treasure for antiviral drug discovery. (n.d.). National Institutes of Health. Retrieved January 30, 2026, from [Link]
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Pyrimidines. Part II. Nucleophilic substitution reactions of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate. (1966). Journal of the Chemical Society C: Organic. Available from [Link]
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Regioselective nucleophilic aromatic substitution reactions of 5,7-dinitroquinazoline-4-one and 5,7-dinitroquinazoline-4-thione with methylamine: a mechanistic consideration. (2015). New Journal of Chemistry, 39(6), 4872-4879. Available from [Link]
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-
Navigating the Synthesis of Etravirine: The Crucial Role of Key Intermediates. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved January 30, 2026, from [Link]
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Infrared Spectra of 2-Amino-4,6-Dichloro Pyrimidine. (n.d.). Asian Journal of Chemistry. Retrieved January 30, 2026, from [Link]
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mass spectra - fragmentation patterns. (n.d.). Chemguide. Retrieved January 30, 2026, from [Link]
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Advances on Greener Asymmetric Synthesis of Antiviral Drugs via Organocatalysis. (n.d.). National Institutes of Health. Retrieved January 30, 2026, from [Link]
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CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction. (n.d.). Retrieved January 30, 2026, from [Link]
-
Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. (2011). Journal of Organic Chemistry, 76(17), 7126-7133. Available from [Link]
-
Perhalogenated pyrimidine scaffolds. Reactions of 5-chloro-2,4,6-trifluoropyrimidine with nitrogen centred nucleophiles. (2008). Beilstein Journal of Organic Chemistry, 4, 22. Available from [Link]
-
Basic 1H- and 13C-NMR Spectroscopy. (n.d.). Retrieved January 30, 2026, from [Link]
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STUDY OF 4,6 – DICHLORO – 5- AMINO PYRIMIDINE MOLECULE FOR ITS VIBRATIONAL SPECTRA. (n.d.). ResearchGate. Retrieved January 30, 2026, from [Link]
-
Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. (2024). Molecules, 29(24), 6021. Available from [Link]
-
Anti-Covid-19 Drug Analogues: Synthesis of Novel Pyrimidine Thioglycosides as Antiviral Agents Against SARS-COV-2 and Avian Influenza H5N1 Viruses. (n.d.). National Institutes of Health. Retrieved January 30, 2026, from [Link]
-
Perhalogenated pyrimidine scaffolds. Reactions of 5-chloro-2,4,6-trifluoropyrimidine with nitrogen centred nucleophiles. (2008). Beilstein Journal of Organic Chemistry, 4, 22. Available from [Link]
-
Study of Infrared Spectrum And Thermodynamic Functions of 4-Amino-2,6- Dihydroxy Pyrimidine. (n.d.). Research India Publications. Retrieved January 30, 2026, from [Link]
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Technical Monograph: Spectroscopic Profiling & Synthesis of 4,6-Dichloro-5-methylpyrimidine
This technical guide is structured as a high-level monograph for analytical and synthetic chemists. It prioritizes actionable data, mechanistic reasoning, and safety protocols over generic descriptions.
Executive Summary & Compound Profile
4,6-Dichloro-5-methylpyrimidine (CAS: 4316-97-6) is a critical pyrimidine scaffold used in the synthesis of agrochemicals and pharmaceuticals.[1][2] Its structural value lies in the C4 and C6 chlorine atoms , which serve as highly reactive electrophilic handles for nucleophilic aromatic substitution (
Physicochemical Identity
| Parameter | Data | Notes |
| IUPAC Name | This compound | |
| CAS Registry | 4316-97-6 | Distinct from 2,4-dichloro isomer |
| Molecular Formula | ||
| Molecular Weight | 163.00 g/mol | |
| Physical State | Crystalline Solid | Colorless to pale yellow prisms |
| Melting Point | 56 – 60 °C | Lit.[2][3][4] value [1] |
| Solubility | Soluble in | Hydrolyzes slowly in water |
Synthesis & Purification Protocol
Causality: The synthesis relies on the chlorodehydroxylation of a tautomeric hydroxy-pyrimidine precursor. Phosphorus oxychloride (
Optimized Protocol
-
Reagents: 4,6-Dihydroxy-5-methylpyrimidine (1.0 eq),
(5.0 eq), N,N-Dimethylaniline (1.0 eq). -
Reaction: Charge solid precursor into a flask. Add
carefully (fume hood!). Add base dropwise. Reflux ( °C) for 3–5 hours until the solution clears. -
Quench (Critical): Cool mixture to room temperature. Pour slowly onto crushed ice with vigorous stirring. Caution: Exothermic hydrolysis of excess
generates massive HCl gas. -
Extraction: Extract aqueous slurry with Dichloromethane (
). -
Workup: Wash organic phase with sat.
(to pH 7) and Brine. Dry over . -
Purification: Recrystallize from Hexane or sublimed under vacuum if high purity (>99%) is required.
Workflow Visualization
Figure 1: Step-by-step synthetic pathway emphasizing the critical quench step.
Spectroscopic Characterization
This section details the expected spectral signatures. The symmetry of the molecule (
A. Mass Spectrometry (EI/ESI)
The presence of two chlorine atoms creates a diagnostic isotope pattern due to the natural abundance of
-
Molecular Ion (
): ~162 m/z. -
Isotope Pattern:
-
(162): Relative intensity ~100% (
) -
(164): Relative intensity ~65% (
) -
(166): Relative intensity ~10% (
)
-
(162): Relative intensity ~100% (
-
Fragmentation: Loss of Cl (
) is the primary fragmentation pathway.
B. Nuclear Magnetic Resonance (NMR)
Solvent:
H NMR (400 MHz,
)
| Shift ( | Multiplicity | Integration | Assignment | Mechanistic Insight |
| 8.75 | Singlet (s) | 1H | C2-H | Highly deshielded due to position between two electronegative Nitrogen atoms. |
| 2.45 | Singlet (s) | 3H | C5-CH | Typical allylic/aromatic methyl shift. Appears as a sharp singlet due to lack of adjacent protons. |
C NMR (100 MHz,
)
| Shift ( | Carbon Type | Assignment | Mechanistic Insight |
| 161.5 | Quaternary (C) | C4, C6 | Equivalent by symmetry. Deshielded by direct attachment to Cl and N. |
| 156.2 | Methine (CH) | C2 | Deshielded by two adjacent Nitrogens. |
| 129.8 | Quaternary (C) | C5 | Shielded relative to C4/C6 due to the electron-donating Methyl group (Inductive effect). |
| 16.5 | Methyl ( | Standard aromatic methyl resonance. |
C. Infrared Spectroscopy (FT-IR)
-
3050 cm
: Aromatic C-H stretch (weak). -
1550 – 1580 cm
: Pyrimidine ring skeletal vibrations (C=N, C=C). -
1050 – 1100 cm
: In-plane C-H bending. -
750 – 800 cm
: C-Cl stretch (Strong, diagnostic).
Structural Elucidation Logic
When validating a batch, researchers should follow this logic flow to confirm identity and purity.
Figure 2: Analytical decision tree for structural validation.
Quality Control & Impurity Profiling
In drug development, impurity tracking is mandatory. For this compound, the primary impurities arise from incomplete reaction or moisture exposure.
-
Monochloro-Intermediate: 4-Chloro-6-hydroxy-5-methylpyrimidine.
-
Detection: LC-MS (
). -
Cause: Insufficient reaction time or old
.
-
-
Hydrolysis Product: 4,6-Dihydroxy-5-methylpyrimidine.
-
Detection: Insoluble in DCM, appears in the aqueous phase during workup.
-
-
Regioisomer: 2,4-Dichloro-5-methylpyrimidine.
-
Detection:
H NMR will show two aromatic doublets (if coupled) or distinct singlets if substituted differently. The MP is significantly lower (~28 °C) [2].
-
References
-
ChemBK. (2024). This compound Physical Properties. Retrieved from
-
Sigma-Aldrich. (2024).[3] 2,4-Dichloro-5-methylpyrimidine Product Specification. Retrieved from
-
Medjani, M., et al. (2015).[1][6] Crystal structure of this compound. Acta Crystallographica Section E. Retrieved from
-
PubChem. (2024). Compound Summary: this compound.[1][2][6] Retrieved from
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An In-depth Technical Guide to the ¹³C NMR Data of 4,6-Dichloro-5-methylpyrimidine
For Researchers, Scientists, and Drug Development Professionals
Introduction
4,6-Dichloro-5-methylpyrimidine is a key heterocyclic compound, serving as a versatile building block in the synthesis of a wide array of biologically active molecules. Its substituted pyrimidine core is a common feature in many pharmaceutical agents, including kinase inhibitors and other targeted therapeutics. A precise understanding of its chemical structure is paramount for its effective utilization in drug discovery and development.
Nuclear Magnetic Resonance (NMR) spectroscopy, and particularly ¹³C NMR, is an indispensable tool for the unambiguous structural elucidation of such organic molecules. It provides detailed information about the carbon framework, including the number of non-equivalent carbon atoms, their hybridization state, and their chemical environment. This guide offers a comprehensive analysis of the ¹³C NMR data for this compound, presenting a predicted spectrum based on established principles of substituent effects, a standardized experimental protocol for data acquisition, and a detailed interpretation of the spectral data.
Predicted ¹³C NMR Data
Due to the absence of a publicly available experimental spectrum for this compound, the following ¹³C NMR chemical shifts have been predicted based on the known spectrum of pyrimidine and the well-documented effects of chloro and methyl substituents on the pyrimidine ring.
| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| C2 | ~158 | CH |
| C4/C6 | ~161 | C |
| C5 | ~125 | C |
| -CH₃ | ~15 | CH₃ |
Experimental Protocol
The following provides a detailed, step-by-step methodology for acquiring the ¹³C NMR spectrum of this compound. This protocol is designed to be a self-validating system, ensuring high-quality, reproducible data.
1. Sample Preparation:
-
Mass: Accurately weigh approximately 20-30 mg of the compound. The higher end of this range is preferable due to the inherently low sensitivity of the ¹³C nucleus.
-
Solvent: Deuterated chloroform (CDCl₃) is a suitable solvent. Its residual ¹³C signal at approximately 77.16 ppm provides a convenient internal reference.[3] Alternatively, deuterated dimethyl sulfoxide (DMSO-d₆) can be used, with a residual signal around 39.52 ppm.
-
Procedure:
-
Dissolve the weighed sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.
-
Ensure complete dissolution by gentle vortexing or sonication.
-
Transfer the solution to a standard 5 mm NMR tube.
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm), if an external reference is not being used.
-
2. NMR Spectrometer Parameters:
The following are typical acquisition parameters for a 400 MHz NMR spectrometer. These may require optimization based on the specific instrument and sample concentration.
-
Nucleus: ¹³C
-
Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 or zgdc30 on Bruker instruments) is recommended.[4]
-
Frequency: Approximately 100 MHz (for a 400 MHz ¹H instrument).
-
Acquisition Time (AQ): ~1.0-2.0 seconds.[4]
-
Relaxation Delay (D1): 2-5 seconds. A longer delay can be beneficial for quaternary carbons, which have longer relaxation times.[4]
-
Pulse Width (P1): A 30° pulse angle is generally a good compromise between signal intensity and relaxation time.[4]
-
Number of Scans (NS): A minimum of 1024 scans is recommended to achieve an adequate signal-to-noise ratio. This number may need to be increased for more dilute samples.
-
Temperature: 298 K (25 °C).
3. Data Processing:
-
Fourier Transform: Apply an exponential multiplication with a line broadening factor of 1-2 Hz to improve the signal-to-noise ratio.
-
Phasing and Baseline Correction: Manually phase the spectrum and apply a baseline correction to ensure accurate peak integration and chemical shift determination.
-
Referencing: Reference the spectrum to the residual solvent peak (CDCl₃ at 77.16 ppm) or the TMS signal (0 ppm).
Visualizing the Structure and Workflow
To aid in the interpretation of the ¹³C NMR data, the molecular structure of this compound with numbered carbon atoms is presented below.
Caption: Molecular structure of this compound.
The general workflow for obtaining and interpreting the ¹³C NMR spectrum is outlined in the following diagram.
Caption: Generalized workflow for ¹³C NMR analysis.
Spectral Interpretation
The predicted ¹³C NMR spectrum of this compound is expected to exhibit four distinct signals, corresponding to the four unique carbon environments in the molecule.
-
C4 and C6 (~161 ppm): These two carbon atoms are chemically equivalent due to the symmetry of the molecule. They are attached to electronegative chlorine and nitrogen atoms, which causes a significant downfield shift. In the parent 4,6-dichloropyrimidine, these carbons appear at a similar chemical shift. The methyl group at C5 is expected to have a minor effect on their position. These will appear as quaternary carbon signals (C).
-
C2 (~158 ppm): This carbon is situated between two nitrogen atoms, resulting in a downfield chemical shift. In unsubstituted pyrimidine, the C2 signal is found at approximately 157.4 ppm. The substituents at the 4, 5, and 6 positions will have a smaller, long-range effect on the C2 chemical shift. This will be a methine carbon (CH).
-
C5 (~125 ppm): The chemical shift of this carbon is influenced by the two adjacent chloro-substituted carbons and the directly attached methyl group. The electron-withdrawing nature of the chlorine atoms will deshield this carbon, while the methyl group will have a shielding effect. This will be a quaternary carbon signal (C).
-
-CH₃ (~15 ppm): The methyl carbon is expected to appear in the typical aliphatic region of the spectrum. Its attachment to an sp²-hybridized carbon of the pyrimidine ring will result in a slightly downfield shift compared to a simple alkane.
The interpretation of the spectrum relies on the fundamental principles of how substituent effects influence ¹³C chemical shifts in aromatic and heteroaromatic systems.[5] Electronegative atoms like chlorine and nitrogen cause a deshielding effect, shifting the signals of nearby carbons downfield (to higher ppm values). Conversely, electron-donating groups like methyl groups generally cause an upfield shift (to lower ppm values) for the directly attached and ortho/para carbons.
References
-
DC Fine Chemicals. This compound. [Link]
-
PubChem. 4,6-Dichloropyrimidine. National Institutes of Health. [Link]
- T. D. W. Claridge. High-Resolution NMR Techniques in Organic Chemistry. Elsevier, 2016.
- H. Friebolin. Basic One- and Two-Dimensional NMR Spectroscopy. Wiley-VCH, 2010.
-
Substituent Effects in the 13C-NMR Spectra of Six-Membered Nitrogen Heteroaromatic Compounds. Molecules, 2001. [Link]
-
Chemistry LibreTexts. 13.10: Characteristics of ¹³C NMR Spectroscopy. [Link]
-
KPU Pressbooks. 6.8 ¹³C NMR Spectroscopy – Organic Chemistry I. [Link]
-
Bruker. Optimized Default 13C Parameters. University of Missouri-St. Louis. [Link]
-
Oregon State University. 13C NMR Chemical Shift. [Link]
Sources
- 1. 4,6-Dichloropyrimidine(1193-21-1) 13C NMR [m.chemicalbook.com]
- 2. 4,6-Dichloropyrimidine | C4H2Cl2N2 | CID 70943 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 4. Optimized Default 13C Parameters | NMR Facility - Chemistry Department [chemnmrlab.uchicago.edu]
- 5. mdpi.com [mdpi.com]
Technical Guide: 4,6-Dichloro-5-methylpyrimidine Safety and Handling
CAS: 4316-97-6 | Formula:
Executive Summary
4,6-Dichloro-5-methylpyrimidine is a highly reactive electrophilic intermediate, primarily utilized in the synthesis of imidazoline receptor agonists like Moxonidine .[1] Its utility stems from the lability of the chlorine atoms at the C4 and C6 positions, which facilitate Nucleophilic Aromatic Substitution (
However, this reactivity translates directly into significant occupational hazards.[1] The compound is corrosive (Category 1B) , a potent skin sensitizer , and susceptible to hydrolysis, releasing hydrochloric acid (HCl) upon contact with moisture. This guide outlines the safety protocols required to handle this compound with scientific rigor, moving beyond generic safety data sheets to application-specific risk mitigation.
Part 1: Physicochemical Profile & Reactivity
Understanding the physical state is the first step in designing a safe containment strategy.[1]
Table 1: Critical Physicochemical Properties
| Property | Value | Operational Implication |
| Appearance | White to light orange crystalline solid | Color changes may indicate hydrolysis or oxidation.[1] |
| Melting Point | 57.0 – 61.0 °C | Low Melting Point: May melt upon contact with warm equipment or prolonged friction; tends to cake/stick to gloves.[1] |
| Boiling Point | >200 °C (Predicted) | Low volatility, but dust/aerosol generation is the primary inhalation risk. |
| Solubility | Soluble in DCM, Chloroform, Toluene | Readily penetrates skin when dissolved in organic solvents (carrier effect). |
| Reactivity | Water-reactive (slow hydrolysis) | Generates HCl gas and 6-chloro-5-methylpyrimidin-4-ol upon moisture exposure.[1] |
Reactivity Mechanism
The electron-deficient pyrimidine ring activates the chlorine atoms.[1] In the presence of nucleophiles (amines, alcohols, or water), the compound undergoes
Safety Note on Hydrolysis: Unlike acid chlorides, pyrimidine chlorides hydrolyze slower, but the reaction is autocatalytic. As HCl is generated, it protonates the ring nitrogens, making the ring more electrophilic and accelerating further decomposition.
Part 2: Comprehensive Hazard Assessment
Corrosivity & Irritation (GHS Category 1B)[2]
-
Mechanism: The compound alkylates/acylates tissue proteins rapidly.[1]
-
Clinical Manifestation: Immediate whitening of the skin followed by blistering.[1] Eye contact can cause irreversible corneal opacity.[1]
-
Lachrymator Effect: While not always classified as a primary lachrymator, the hydrolysis products (HCl) and the parent compound dust are severe respiratory irritants.[1]
Skin Sensitization (H317)
-
Risk: Repeated low-level exposure can lead to allergic contact dermatitis.[1]
-
Cross-Sensitization: Personnel sensitized to other halogenated pyrimidines may exhibit hyper-reactivity to this compound.[1]
Thermal Stability
-
Decomposition: Thermal decomposition releases
, , and .[1][2] -
Runaway Potential: In
reactions (e.g., with amines), the reaction is exothermic.[1] If the cooling system fails, the heat accumulation can trigger rapid decomposition of the intermediate.[1]
Part 3: Strategic Handling & Engineering Controls
The "Self-Validating" Protocol
A self-validating protocol includes checkpoints that confirm safety during the operation.[1]
1. Weighing and Transfer
-
Engineering Control: Weigh only inside a certified Chemical Fume Hood or a Powder Containment Balance Enclosure.[1]
-
Static Control: Due to its crystalline nature, static charge can cause the powder to "jump."[1] Use an ionizing bar or anti-static gun before spatulating.[1]
-
The "Paper Test" (Validation): Place a small strip of damp pH paper taped to the sash floor near the balance.[1] If it turns red during weighing, your containment is breached, or the material is already hydrolyzing.
2. Personal Protective Equipment (PPE)[2]
-
Gloves: Standard nitrile gloves are insufficient for solutions of this compound.[1]
-
Respiratory: If fume hood work is impossible (e.g., reactor maintenance), a Full-Face Respirator with Multi-Gas (Acid Gas + Organic Vapor) cartridges is mandatory.
3. Reaction Setup (Moxonidine Synthesis Context)
When reacting this compound with nucleophiles (e.g., amines):
-
Addition Order: Add the pyrimidine to the amine solution slowly to control the exotherm.
-
Scrubber: The reaction vessel must be vented to a caustic scrubber (NaOH solution) to trap evolved HCl.[1]
Part 4: Emergency Response & Decontamination
Decontamination Solution (The "Quench")
Do not use pure water to clean spills; it generates HCl gas.[1] Use a Buffered Neutralizer :
-
Recipe: 5% Sodium Bicarbonate (
) + 5% Surfactant (soap) in water. -
Mechanism: The base neutralizes the acid immediately; the surfactant lifts the organic solid.[1]
Spill Workflow
-
Isolate: Evacuate the immediate area (15 ft radius).
-
Assess: Is it powder or liquid?
-
Action:
Part 5: Visualizations
Diagram 1: Hydrolysis & Reactivity Pathway
This diagram illustrates the chemical fate of the molecule when exposed to moisture or nucleophiles, highlighting the safety critical control points (HCl generation).[1]
Caption: Figure 1. Hydrolysis pathway showing the generation of HCl.[1] Note the autocatalytic loop where generated acid accelerates further decomposition.
Diagram 2: Safe Handling Decision Logic
A flowchart for researchers to determine the correct containment level based on the operation.[1]
Caption: Figure 2. Decision matrix for engineering controls and PPE selection based on physical state and quantity.
References
-
PubChem. (2025).[1] this compound (Compound).[1][2][3][4][5][6][7][8] National Library of Medicine.[1] [Link]
-
European Chemicals Agency (ECHA). (n.d.).[1] Registration Dossier: this compound.[1][3][8][Link]
-
Fenton, C., Keating, G. M., & Lyseng-Williamson, K. A. (2006).[9] Moxonidine: A review of its use in essential hypertension. Drugs, 66(4), 477-496.[1][9] [Link]
Sources
- 1. This compound | C5H4Cl2N2 | CID 818860 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. fishersci.com [fishersci.com]
- 3. This compound [oakwoodchemical.com]
- 4. 4,6-二氯-5-甲基嘧啶 97% | Sigma-Aldrich [sigmaaldrich.com]
- 5. CN102952084A - A kind of synthetic method of 4,6-dichloro-2-methylthio-5-nitropyrimidine - Google Patents [patents.google.com]
- 6. 4,6-Dichloro-5-methoxypyrimidine | 5018-38-2 [chemicalbook.com]
- 7. 4,6-Dichloro-5-methoxypyrimidine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound | 4316-97-6 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 9. Moxonidine: a review of its use in essential hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: 4,6-Dichloro-5-methylpyrimidine in Drug Discovery
[1]
Introduction: The "Symmetric Core" Advantage
In the landscape of nitrogen heterocycles, This compound occupies a unique niche as a symmetric, electrophilic scaffold . Unlike its isomer 2,4-dichloropyrimidine—which suffers from regioselectivity challenges (C4 vs. C2 competition)—the 4,6-dichloro-5-methyl analog possesses a
The 5-methyl group is not merely a bystander; it provides:
-
Metabolic Stability: Blocks the C5 position from oxidative metabolism (e.g., by CYP450).[1]
-
Lipophilicity: Increases
, improving membrane permeability.[1] -
Conformational Bias: Induces a "gear effect," forcing orthogonal twisting of N-aryl substituents, which is often critical for filling hydrophobic pockets in kinase active sites (e.g., the gatekeeper region).[1]
Chemical Profile
| Property | Data |
| CAS Number | 4316-97-6 |
| IUPAC Name | This compound |
| Molecular Weight | 163.00 g/mol |
| Appearance | White to light yellow crystalline powder |
| Melting Point | 59–61 °C |
| Reactivity | High electrophilicity at C4/C6 (SNAr); Pd-catalyzed Cross-Coupling |
| Safety Class | Skin Corr.[2] 1B (Causes severe burns); Handle in fume hood |
Strategic Workflow: Desymmetrization & Functionalization
The primary utility of this building block lies in Sequential Desymmetrization .[1] The workflow typically involves an initial Nucleophilic Aromatic Substitution (SNAr) to break symmetry, followed by a Palladium-catalyzed cross-coupling to install a second diversity element.[1]
Pathway Logic Visualization
Figure 1: The sequential desymmetrization workflow transforms the symmetric precursor into a highly functionalized, non-symmetric pharmacophore.
Protocol A: Mono-Selective SNAr (Symmetry Breaking)
Objective: Synthesize 4-chloro-N-substituted-5-methylpyrimidin-6-amine with high chemoselectivity, avoiding bis-substitution.
Mechanistic Insight
The first amine addition deactivates the pyrimidine ring via electron donation (resonance effect), making the second chlorine significantly less electrophilic.[1] This "self-braking" mechanism ensures high mono-selectivity if equivalents are controlled.[2]
Materials
-
Substrate: this compound (1.0 equiv)[2]
-
Nucleophile: Aniline derivative or aliphatic amine (1.0–1.1 equiv)[1]
-
Base:
-Diisopropylethylamine (DIPEA) (1.5 equiv)[1] -
Solvent: Ethanol (EtOH) or Isopropanol (iPrOH)[1]
-
Equipment: Sealed pressure vial or reflux condenser
Step-by-Step Procedure
-
Dissolution: In a reaction vial, dissolve this compound (1.0 mmol, 163 mg) in EtOH (3.0 mL).
-
Addition: Add DIPEA (1.5 mmol, 261 µL) followed by the amine nucleophile (1.05 mmol) dropwise.
-
Critical: If the amine is a solid, dissolve it in minimal EtOH before addition.[1]
-
-
Reaction: Seal the vial and heat to 80 °C for 2–4 hours.
-
Monitoring: Check via TLC (Hexane/EtOAc 4:1).[1] The starting material (high Rf) should disappear, replaced by a fluorescent spot (product).
-
-
Work-up:
-
Cool the mixture to room temperature.
-
Precipitation Method (Preferred): Pour the reaction mixture into ice-cold water (15 mL) with vigorous stirring. The mono-substituted product often precipitates as a solid. Filter, wash with water, and dry.[3]
-
Extraction Method: If no precipitate forms, remove EtOH under vacuum, redissolve in EtOAc, wash with brine, dry over Na2SO4, and concentrate.[1]
-
-
Purification: Recrystallize from EtOH/Water or perform flash chromatography if bis-substitution (>5%) is observed.[1]
Protocol B: Suzuki-Miyaura Cross-Coupling
Objective: Functionalize the remaining C6-chloride to generate a biaryl/heterobiaryl system.[2]
Mechanistic Insight
Chloropyrimidines are excellent substrates for Pd-catalyzed coupling due to the electron-deficient nature of the ring, which facilitates the Oxidative Addition step. The 5-methyl group imposes steric bulk, so phosphine ligands with smaller cone angles (like PPh3) or flexible biphenyl ligands (like XPhos) are effective.[1]
Materials
-
Substrate: 4-Amino-6-chloro-5-methylpyrimidine intermediate (from Protocol A) (1.0 equiv)
-
Coupling Partner: Aryl/Heteroaryl Boronic Acid (1.2–1.5 equiv)[1]
-
Catalyst: Pd(PPh3)4 (5 mol%) OR Pd(dppf)Cl2 (for difficult substrates)[1]
-
Base: Na2CO3 (2.0 M aqueous solution, 3.0 equiv)
-
Solvent: 1,4-Dioxane (degassed)
Step-by-Step Procedure
-
Inert Setup: Evacuate and backfill a reaction tube with Nitrogen or Argon (3 cycles).[1]
-
Loading: Add the chloropyrimidine intermediate (0.5 mmol), boronic acid (0.6 mmol), and Pd catalyst (0.025 mmol) under a counter-flow of inert gas.
-
Solvent Addition: Add 1,4-Dioxane (4 mL) and 2.0 M Na2CO3 (0.75 mL).
-
Deoxygenation: Sparge the mixture with Nitrogen for 5 minutes (bubbling gas through the liquid) to remove dissolved oxygen. Oxygen is the enemy of Palladium(0).[1]
-
Reaction: Heat to 90–100 °C for 6–12 hours.
-
Note: The mixture will turn black (Pd precipitation) upon completion.[1]
-
-
Work-up: Filter through a pad of Celite to remove Pd residues. Rinse with EtOAc.[1] Wash the filtrate with water and brine.[1]
-
Purification: Silica gel chromatography (Gradient: 0–50% EtOAc in Hexanes).
Case Study: Janus Kinase (JAK) Inhibitor Synthesis
This scaffold is pivotal in synthesizing inhibitors for the JAK/STAT pathway.[1] The following workflow is adapted from high-impact patent literature (e.g., US9493441B2) demonstrating the synthesis of a JAK inhibitor core.
Reaction Scheme
-
Step 1: Reaction of This compound with a functionalized aminopyrazole (e.g., 4-(aminomethyl)piperidine derivative) in EtOH/DIPEA at 80°C.
-
Step 2: Coupling of the resulting chloride with a substituted phenylboronic acid.[1]
Figure 2: Synthetic route for a Janus Kinase (JAK) inhibitor utilizing the this compound scaffold.[1]
Troubleshooting & Optimization
| Issue | Probable Cause | Solution |
| Bis-substitution (SNAr) | Excess amine or high temperature.[2] | Reduce amine to 0.95 equiv; lower temp to 60°C; add amine slowly. |
| Hydrolysis (Formation of 4-OH) | Wet solvents or hygroscopic base.[2] | Use anhydrous EtOH/Dioxane; store DIPEA over KOH pellets.[2][1] |
| Stalled Coupling (Suzuki) | Catalyst poisoning or steric hindrance.[2][1] | Switch to Pd(dppf)Cl2 or XPhos Pd G2 ; increase temp to 110°C in sealed tube.[1] |
| Protodeboronation | Unstable boronic acid.[2][1] | Use Boronic Ester (pinacol) instead of acid; use anhydrous base (K3PO4) in Toluene.[1] |
References
-
Chemical Profile & Safety: National Center for Biotechnology Information.[1] (n.d.). PubChem Compound Summary for CID 818860, this compound. Retrieved from [Link]
-
Kinase Inhibitor Synthesis (JAK): Rodgers, J. D., et al. (2016).[1] Acyclic cyanoethylpyrazoles as janus kinase inhibitors. U.S. Patent No.[1] 9,493,441.[1][4] Washington, DC: U.S. Patent and Trademark Office. Retrieved from
-
Suzuki Coupling of Pyrimidines: Chowdhury, M. G., et al. (2024).[1] Imidazopyrimidine: from a relatively exotic scaffold to an evolving structural motif in drug discovery. RSC Medicinal Chemistry.[1] Retrieved from [Link]
-
General Pyrimidine Reactivity: Joule, J. A., & Mills, K. (2010).[1] Heterocyclic Chemistry. Wiley.[1] (Standard Reference for SNAr mechanisms in diazines).
-
Desymmetrization Strategy: Luo, Y., et al. (2021).[1] Cyclizations and fragmentations in the alkylation of 6-chloro-5-hydroxy-4-aminopyrimidines. Journal of Heterocyclic Chemistry. Retrieved from [Link]
Sources
- 1. WO2007146824A2 - Quinoline compounds and methods of use - Google Patents [patents.google.com]
- 2. Natland International - Organic Chemicals & Pharmaceutical Intermediates including Benzopinacol and 2-Acetylfran [natland.com]
- 3. CN102952084A - A kind of synthetic method of 4,6-dichloro-2-methylthio-5-nitropyrimidine - Google Patents [patents.google.com]
- 4. US9493441B2 - Acyclic cyanoethylpyrazoles as janus kinase inhibitors - Google Patents [patents.google.com]
Application Notes & Protocols: Synthesis of Antiviral Agents Using 4,6-Dichloro-5-methylpyrimidine
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of the 5-Methylpyrimidine Scaffold
The pyrimidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents. Its derivatives have demonstrated a vast spectrum of biological activities, including anticancer, anti-inflammatory, and notably, antiviral properties. Within this class, 4,6-dichloro-5-methylpyrimidine stands out as a highly versatile and powerful starting material for the synthesis of novel antiviral compounds.
The strategic value of this precursor lies in its specific chemical architecture:
-
Two Reactive Centers: The chlorine atoms at the C4 and C6 positions are excellent leaving groups, highly susceptible to nucleophilic aromatic substitution (SNAr). This allows for the sequential or simultaneous introduction of a wide array of functional groups, enabling the creation of diverse chemical libraries.[1][2]
-
Electronic Activation: The electron-withdrawing nature of the two ring nitrogen atoms significantly activates the C4 and C6 positions, facilitating substitution reactions under relatively mild conditions.[1]
-
Modulation by the 5-Methyl Group: The methyl group at the C5 position is not merely a passive substituent. It influences the molecule's electronic properties and provides a steric handle that can be crucial for optimizing the binding affinity of the final compound to viral protein targets. Structure-activity relationship (SAR) studies have shown that substituents at the C5 position can significantly impact antiviral potency.[3][4]
This guide provides an in-depth exploration of the synthetic pathways originating from this compound, offering detailed protocols and the underlying chemical principles for developing next-generation antiviral agents.
Core Synthetic Strategy: Nucleophilic Aromatic Substitution (SNAr)
The primary pathway for elaborating the this compound core is the Nucleophilic Aromatic Substitution (SNAr) reaction. This process involves the attack of a nucleophile on the electron-deficient pyrimidine ring, leading to the formation of a stabilized intermediate (a Meisenheimer complex), followed by the expulsion of a chloride ion.[5]
The versatility of this reaction allows for the introduction of various nucleophiles, fundamentally altering the properties of the resulting molecule.
dot
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Structure-activity relationships of pyrimidine nucleosides as antiviral agents for human immunodeficiency virus type 1 in peripheral blood mononuclear cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Quantitative structure-activity relationships (QSARs) of pyrimidine nucleosides as HIV-1 antiviral agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chemrxiv.org [chemrxiv.org]
Application Note: 4,6-Dichloro-5-methylpyrimidine in Anticancer Drug Development
The following Application Note and Protocol Guide is structured for researchers and medicinal chemists involved in oncology drug discovery. It focuses on the specific utility of 4,6-Dichloro-5-methylpyrimidine as a scaffold for kinase inhibitors.
Focus: Scaffold Optimization for Kinase Inhibitors (JAK, CDK9) and Heterocyclic Library Generation.
Executive Summary: The "Privileged" Scaffold
In the landscape of targeted oncology therapeutics, the pyrimidine heterocycle is ubiquitous, serving as the core pharmacophore for numerous ATP-competitive kinase inhibitors. While 2,4-disubstituted pyrimidines (e.g., Pazopanib) and 4,6-dichloro-2-methylpyrimidine (e.g., Dasatinib intermediates) are well-documented, This compound (CAS: 4316-97-6) represents a distinct and critical building block.
Its value lies in its C2-symmetry and the C5-methyl group . In kinase drug design, the C5-methyl moiety often occupies the hydrophobic "gatekeeper" pocket or the solvent-exposed region of the ATP binding site, enhancing selectivity and potency compared to the unsubstituted analog. This guide details the strategic application of this intermediate in synthesizing Janus Kinase (JAK) and Cyclin-Dependent Kinase (CDK) inhibitors, providing validated protocols for its manipulation.
Chemical Profile & Handling
Compound: this compound CAS: 4316-97-6 Molecular Weight: 163.00 g/mol
Physical Properties & Stability
| Property | Specification | Operational Implication |
| Appearance | White to off-white crystalline solid | Easy to weigh; check for yellowing (hydrolysis/oxidation). |
| Melting Point | 46–48 °C | Low MP requires cold storage to prevent caking; handle rapidly at RT. |
| Solubility | Soluble in DCM, THF, DMF, DMSO | Compatible with standard organic synthesis workflows. |
| Reactivity | Electrophilic at C4/C6 | Prone to hydrolysis; store under inert atmosphere (Ar/N2). |
Safety Advisory (Corrosive)
-
Hazards: Causes severe skin burns and eye damage (H314).[1] Potentially allergenic.[1]
-
PPE: Nitrile gloves (double-gloved recommended), face shield, and fume hood are mandatory.
-
Neutralization: Quench excess reagent with saturated NaHCO₃ solution; do not use water directly on concentrated solid due to exothermic hydrolysis.
Strategic Utility in Drug Design
The Kinase Hinge Binder Concept
The pyrimidine ring typically acts as the "hinge binder," forming hydrogen bonds with the kinase backbone (e.g., Met318 in c-Src or Leu834 in EGFR).[2]
-
The C5-Methyl Advantage: Unlike the hydrogen in 4,6-dichloropyrimidine, the 5-methyl group in this compound provides a hydrophobic anchor . In many kinases, this methyl group displaces water molecules in the binding pocket, leading to an entropic gain in binding affinity.
-
Symmetry: The molecule is symmetric. Nucleophilic aromatic substitution (SNAr) at the first chlorine (C4) renders the second chlorine (C6) less reactive, allowing for sequential, regioselective functionalization.
Pathway Visualization: From Scaffold to Lead
The following diagram illustrates the synthetic divergence possible from this core scaffold.
Caption: Synthetic divergence from this compound. The symmetry allows controlled mono-substitution followed by diverse C6 modifications.
Validated Experimental Protocols
Protocol A: Controlled Mono-Substitution (SNAr)
Objective: Synthesize a 4-amino-6-chloro-5-methylpyrimidine intermediate without generating the bis-substituted byproduct. Application: First step for CDK9 or JAK inhibitor synthesis.
Materials:
-
This compound (1.0 eq)
-
Amine nucleophile (e.g., aniline derivative or aliphatic amine) (0.95 - 1.0 eq)
-
Base: Diisopropylethylamine (DIPEA) (1.2 eq)
-
Solvent: Ethanol (EtOH) or Isopropanol (IPA)
Methodology:
-
Preparation: Dissolve this compound (1.0 g, 6.13 mmol) in EtOH (10 mL) in a round-bottom flask. Cool the solution to 0 °C using an ice bath. Crucial: Low temperature prevents double substitution.
-
Addition: Mix the amine (0.95 eq) and DIPEA (1.2 eq) in EtOH (5 mL). Add this mixture dropwise to the pyrimidine solution over 30 minutes.
-
Expert Tip: Using a slight deficit of the amine (0.95 eq) ensures the starting material remains in excess, minimizing the formation of the bis-product.
-
-
Reaction: Stir at 0 °C for 2 hours, then allow to warm to Room Temperature (RT) for 1 hour. Monitor by TLC (Hexane:EtOAc 3:1) or LC-MS.
-
Work-up:
-
Evaporate the solvent under reduced pressure.
-
Resuspend residue in DCM and wash with water (2x) and brine (1x).
-
Dry over Na₂SO₄ and concentrate.
-
-
Purification: Silica gel chromatography. The mono-substituted product is typically less polar than the bis-product but more polar than the starting material.
Protocol B: Suzuki-Miyaura Cross-Coupling at C6
Objective: Install an aryl or heteroaryl group at the C6 position to create bi-aryl kinase inhibitors (e.g., JAK inhibitor scaffolds).
Materials:
-
Intermediate from Protocol A (1.0 eq)
-
Aryl Boronic Acid/Ester (1.2 eq)
-
Catalyst: Pd(dppf)Cl₂·DCM (5 mol%) or Pd(PPh₃)₄
-
Base: 2M Na₂CO₃ (aq) or Cs₂CO₃ (solid) (2.0 eq)
-
Solvent: 1,4-Dioxane/Water (4:1) or DME/Water[3]
Methodology:
-
Degassing: Combine the chlorinated intermediate, boronic acid, and solvent in a microwave vial or pressure tube. Sparge with Argon/Nitrogen for 10 minutes. Oxygen removal is critical for Pd cycle efficiency.
-
Catalyst Addition: Add the Pd catalyst and base. Seal the vessel immediately.
-
Reaction:
-
Thermal: Heat to 90 °C for 4–12 hours.
-
Microwave: Irradiate at 110 °C for 30–60 minutes.
-
-
Work-up: Filter through a Celite pad to remove Palladium black. Dilute with EtOAc, wash with water.
-
Purification: Flash column chromatography.
-
Note: Scavenger resins (e.g., SiliaMetS® Thiol) may be required to remove residual Pd if the compound is for biological testing.
-
Case Studies in Drug Development
Case Study 1: JAK Inhibitors (Janus Kinase)
Research utilizing this compound has focused on synthesizing acyclic cyanoethylpyrazoles and related scaffolds.
-
Mechanism: The pyrimidine ring serves as the core connecting a solubilizing group (at C4) and the hinge-binding motif (at C6).
-
Synthesis: The 5-methyl group is retained to fill the pocket adjacent to the gatekeeper residue (often Methionine or Threonine in JAKs), improving selectivity against other kinases with smaller pockets.
-
Reference: US Patent 9,493,441 describes the reaction of pyrazole intermediates with this compound to generate JAK inhibitors [1].
Case Study 2: HSF1 and CDK9 Inhibition
A series of 4,6-disubstituted pyrimidines were developed to inhibit Heat Shock Factor 1 (HSF1) and Cyclin-Dependent Kinase 9 (CDK9).[4][5]
-
Role of Scaffold: The this compound was subjected to sequential SNAr reactions. The 5-methyl group was found to be essential for the specific conformation required to inhibit CDK9, a target for transcriptional regulation in cancer cells.
-
Outcome: Compounds derived from this scaffold showed potent antiproliferative activity in HCT-116 colon cancer cell lines [2].[6]
Troubleshooting & Optimization
| Issue | Probable Cause | Solution |
| Bis-substitution (Protocol A) | Temperature too high or amine excess. | Maintain 0 °C strictly. Add amine dropwise. Use 0.95 eq of amine. |
| Hydrolysis (OH instead of Cl) | Wet solvents or old reagents. | Use anhydrous solvents. Store starting material in a desiccator. |
| Low Yield in Suzuki (Protocol B) | Protodeboronation or O2 poisoning. | Increase catalyst load to 10%. Ensure rigorous degassing. Switch to Pd(dppf)Cl₂ for sterically hindered substrates. |
| Poor Solubility | Pyrimidine aggregation. | Use DMF or DMSO as cosolvents during the reaction. |
References
-
Jones, P., et al. (2016). Acyclic cyanoethylpyrazoles as Janus Kinase Inhibitors. U.S. Patent No. 9,493,441. Washington, DC: U.S. Patent and Trademark Office. Link
-
Cheeseman, M. D., et al. (2016). Discovery of 4,6-disubstituted pyrimidines as potent inhibitors of the Heat Shock Factor (HSF1) stress pathway and CDK9.[4] Royal Society of Chemistry (RSC) Medicinal Chemistry. Link
-
Medjani, M., et al. (2015).[7] Crystal structure of this compound. Acta Crystallographica Section E: Crystallographic Communications, 71(10). Link
-
National Center for Biotechnology Information. (2024).[8] PubChem Compound Summary for CID 234997, this compound. Link
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- 2. US6255486B1 - Process for preparing 4,6-dichloro-5-fluoropyrimidine - Google Patents [patents.google.com]
- 3. WO2012116666A1 - Pyrimidine compounds inhibiting the formation of nitric oxide and prostaglandin e2, method of production thereof and use thereof - Google Patents [patents.google.com]
- 4. rsc.org [rsc.org]
- 5. US9493441B2 - Acyclic cyanoethylpyrazoles as janus kinase inhibitors - Google Patents [patents.google.com]
- 6. Anticancer activity of pyrimidodiazepines based on 2-chloro-4-anilinoquinazoline: synthesis, DNA binding and molecular docking - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. journals.iucr.org [journals.iucr.org]
- 8. fishersci.com [fishersci.com]
Strategic Utilization of 4,6-Dichloro-5-methylpyrimidine in Next-Gen Agrochemical Synthesis
Application Note: AN-AGRO-46D5M-01 [1][2][3]
Executive Summary
4,6-Dichloro-5-methylpyrimidine (CAS: 4316-97-6) serves as a critical electrophilic scaffold in the synthesis of modern crop protection agents, particularly anilinopyrimidine (AP) fungicides and pyrimidinyl-benzoate herbicides.[1][2][3] Unlike its unmethylated analog, the 5-methyl variant offers enhanced lipophilicity—a vital physicochemical parameter for penetrating the waxy cuticle of plant leaves and fungal cell membranes.[1][2]
This guide details the strategic application of this scaffold, focusing on the regioselective nucleophilic aromatic substitution (SNAr) protocols required to generate asymmetric fungicide libraries.[2][3] We provide a validated workflow for mono-amination, ensuring high purity and preventing unwanted di-substitution.
Chemical Mechanism & Significance[1][2][3][4][5][6]
The "Warhead" Architecture
The pyrimidine ring is electron-deficient, making the chlorines at positions 4 and 6 highly susceptible to nucleophilic attack.[2]
-
Positions 4 & 6 (Leaving Groups): These sites are equivalent due to the molecule's symmetry.[1][2][3] However, once the first nucleophile is introduced, the electronic environment changes, allowing for sequential functionalization.[2]
-
Position 5 (Methyl Group): This group is chemically inert under SNAr conditions but plays two critical roles:[1][2][3]
Mechanism of Action: SNAr
The reaction proceeds via an addition-elimination mechanism.[1][2][3][4] A nucleophile (e.g., an amine or phenol) attacks the electron-poor carbon at position 4 or 6, forming a Meisenheimer complex (anionic intermediate).[1][2][3] The chloride ion is then eliminated, restoring aromaticity.[2][3][4]
[1][2][3]
Validated Protocol: Regioselective Mono-Amination
Objective: To synthesize N-(substituted-phenyl)-6-chloro-5-methylpyrimidin-4-amine, a common precursor for fungicide libraries (analogous to Pyrimethanil or Diflumetorim scaffolds).[1][2][3]
Challenge: The primary risk is over-reaction leading to the 4,6-diamino product.[1][2] This protocol uses temperature control and stoichiometry to enforce mono-selectivity.[1][2][3]
Materials & Reagents[2][3][7]
-
Nucleophile: Aniline (or substituted aniline derivative).[1][2][3]
-
Base: Potassium Carbonate (K₂CO₃), anhydrous, powder.[3]
-
Solvent: N,N-Dimethylformamide (DMF) or Acetonitrile (ACN).[1][2][3] Note: DMF is preferred for lower solubility amines.[1][2]
-
Quench: 1N Hydrochloric Acid (HCl), Brine.
Step-by-Step Methodology
Phase 1: Reaction Setup
-
Preparation: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 1.0 eq (1.63 g) of this compound in 20 mL of DMF.
-
Base Addition: Add 1.2 eq of K₂CO₃. The slight excess neutralizes the HCl generated, driving the equilibrium forward.[2]
-
Nucleophile Addition: Add 0.95 - 1.0 eq of the aniline derivative dropwise.[1][2][3]
Phase 2: Thermal Activation
-
Heating: Heat the mixture to 80°C .
-
Process Control: Monitor via TLC (Hexane:EtOAc 4:1) every 30 minutes. The starting material (Rf ~0.[2][3]8) should disappear, and a new spot (Rf ~0.[3]5) should appear.
-
Avoid Reflux: Do not exceed 100°C unless the amine is extremely unreactive.[2][3] Higher temperatures promote di-substitution.[1][2][3]
-
Phase 3: Workup & Purification
-
Quench: Pour the reaction mixture into 100 mL of ice-cold water . The product often precipitates as a solid due to the hydrophobic 5-methyl group.[1][2][3]
-
Extraction: If no precipitate forms, extract with Ethyl Acetate (3 x 50 mL).
-
Wash: Wash the organic layer with Brine (2 x 50 mL) to remove DMF.[2][3] Dry over anhydrous Na₂SO₄.[2][3][5]
-
Isolation: Evaporate solvent under reduced pressure.
-
Recrystallization: Recrystallize from Ethanol or Hexane/EtOAc to remove trace di-substituted impurities.[1][2][3]
Quantitative Data Summary (Expected Results)
| Parameter | Specification | Notes |
| Yield | 75% - 90% | Lower yields often indicate loss during recrystallization, not reaction failure.[1][2][3] |
| Purity (HPLC) | > 98% | Critical for downstream coupling.[1][2][3] |
| Appearance | White to pale yellow solid | Color depends on the aniline derivative used.[2][3] |
| Melting Point | 80°C - 120°C | Varies by derivative; sharp range indicates high purity.[1][2][3] |
Analytical Validation Workflow
To ensure the integrity of the "warhead" before further derivatization, the following analytical checks are mandatory.
Key Spectral Features (1H NMR in CDCl₃)
-
Singlet (~2.1 - 2.3 ppm): Corresponds to the 5-methyl group .[1][2][3] Integration = 3H.[2][3]
-
Singlet (~8.4 - 8.6 ppm): Corresponds to the proton at position 2 (between the ring nitrogens).[1][2][3] Integration = 1H.[2][3]
-
Aromatic Signals: Correspond to the added aniline ring.[2][3]
Safety & Handling Protocol
Hazard Class: Corrosive (Skin Corr.[1][2][3] 1B), Serious Eye Damage (Cat 1).[3]
-
PPE: Full face shield, nitrile gloves (double-gloving recommended), and lab coat are mandatory.[3]
-
Ventilation: All weighing and heating must be performed in a certified chemical fume hood.[3] The compound may emit corrosive chloride fumes upon heating or contact with moisture.[2][3]
-
Spill Response: Neutralize spills with sodium bicarbonate before wiping.[1][2][3] Do not use water initially as it may spread the corrosive material.[2][3]
-
Storage: Store in a cool, dry place under inert gas (Argon/Nitrogen). Moisture can hydrolyze the chlorines over time, forming inactive hydroxy-pyrimidines.[1][2][3]
References
-
National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 818860, this compound. Retrieved January 31, 2026, from [Link]
-
MDPI. (2022).[1][2][3] Synthesis, Crystal Structure, Herbicide Safening, and Antifungal Activity of N-(4,6-Dichloropyrimidine-2-Yl)Benzamide. Molecules. Retrieved from [Link][1][3][5][6]
-
Google Patents. (2002).[1][2][3] WO2002000628A2 - Synthesis of chlorinated pyrimidines.[1][2][3] Retrieved from
Sources
- 1. US5525724A - Process for the preparation of chloropyrimidines - Google Patents [patents.google.com]
- 2. WO2002000628A2 - Synthesis of chlorinated pyrimidines - Google Patents [patents.google.com]
- 3. This compound | C5H4Cl2N2 | CID 818860 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. CN103910683A - Preparation method of 5-methoxy-4,6-dichloropyrimidine - Google Patents [patents.google.com]
The Buchwald-Hartwig Amination of 4,6-Dichloro-5-methylpyrimidine: A Detailed Guide for Synthetic Chemists
Introduction: The Strategic Importance of Aminopyrimidines
In the landscape of modern drug discovery and development, the pyrimidine scaffold is a cornerstone. Its prevalence in biologically active molecules, ranging from kinase inhibitors to antiviral agents, underscores the critical need for efficient and versatile synthetic methodologies to access novel derivatives. The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, has emerged as a transformative tool for the formation of carbon-nitrogen (C-N) bonds, offering a powerful alternative to traditional methods that often require harsh conditions and have limited substrate scope.[1][2] This guide provides an in-depth exploration of the application of the Buchwald-Hartwig amination to 4,6-dichloro-5-methylpyrimidine, a key building block for the synthesis of diverse aminopyrimidine libraries. We will delve into the mechanistic underpinnings, provide detailed, field-proven protocols for selective mono- and di-amination, and offer a comprehensive troubleshooting guide to empower researchers in this critical area of synthetic chemistry.
Mechanistic Insights: The Engine of C-N Bond Formation
The elegance of the Buchwald-Hartwig amination lies in its catalytic cycle, a finely tuned sequence of organometallic transformations.[3][4] Understanding this cycle is paramount for rational optimization and troubleshooting. The generally accepted mechanism involves the oxidative addition of an aryl halide to a palladium(0) complex, followed by coordination of the amine, deprotonation to form a palladium-amido complex, and finally, reductive elimination to yield the desired arylamine and regenerate the active palladium(0) catalyst.[3][4]
The choice of ligand is crucial for the success of the reaction, as it modulates the steric and electronic properties of the palladium center, influencing the rates of oxidative addition and reductive elimination.[5] Bulky, electron-rich phosphine ligands, such as those from the Buchwald (e.g., XPhos, SPhos, BrettPhos) and Hartwig groups, have proven to be particularly effective in promoting the amination of challenging substrates, including electron-deficient heteroaryl chlorides.[5][6]
Visualizing the Catalytic Cycle
Caption: The catalytic cycle of the Buchwald-Hartwig amination.
Strategic Synthesis: Controlling Mono- vs. Di-amination
A key challenge and opportunity when working with this compound is the potential for selective mono- or di-substitution. The two chlorine atoms exhibit different reactivities, with the C4 position generally being more susceptible to nucleophilic attack than the C2 position. However, this inherent selectivity can be modulated by the reaction conditions.
Protocol 1: Selective Mono-amination of this compound
For selective mono-amination, a catalyst-free approach leveraging the inherent reactivity of the dichloropyrimidine can be highly effective, particularly with primary amines. This method avoids the cost and potential complications of a palladium catalyst.
Experimental Workflow for Mono-amination
Caption: Workflow for the selective mono-amination of this compound.
Detailed Step-by-Step Protocol:
-
Reagent Preparation: To a dry, oven-baked sealed tube, add this compound (1.0 equiv.), the desired primary amine (1.0-1.2 equiv.), and potassium carbonate (2.0-4.0 equiv.).
-
Solvent Addition: Add anhydrous N,N-dimethylformamide (DMF) to achieve a concentration of 0.1-0.2 M with respect to the dichloropyrimidine.
-
Reaction Execution: Seal the tube and heat the reaction mixture to 120-140 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting dichloropyrimidine is consumed.
-
Work-up: Cool the reaction mixture to room temperature. Dilute with water and extract the product with ethyl acetate (3 x volume of DMF).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired mono-aminated product.
| Parameter | Recommended Condition | Rationale & Insights |
| Amine Stoichiometry | 1.0 - 1.2 equivalents | Using a slight excess of the amine can drive the reaction to completion. A large excess should be avoided to minimize the risk of di-substitution. |
| Base | K₂CO₃ or Cs₂CO₃ | These inorganic bases are effective in promoting the reaction while being mild enough to prevent significant side reactions. |
| Solvent | Anhydrous DMF or Dioxane | These polar aprotic solvents are excellent for dissolving the reactants and facilitating the reaction at elevated temperatures. Ensure the solvent is anhydrous to prevent hydrolysis of the starting material. |
| Temperature | 120 - 140 °C | Higher temperatures are typically required for the catalyst-free reaction to proceed at a reasonable rate. |
Protocol 2: Palladium-Catalyzed Di-amination of this compound
To achieve di-substitution, a palladium catalyst is generally required to activate the second C-Cl bond, which is deactivated by the electron-donating amino group introduced in the first step.
Decision Pathway for Mono- vs. Di-amination
Caption: Decision-making framework for achieving selective amination.
Detailed Step-by-Step Protocol:
-
Catalyst Pre-formation (Pre-catalyst use is recommended): In a glovebox or under an inert atmosphere, add the palladium pre-catalyst (e.g., XPhos Pd G3, 1-2 mol%), the ligand (if not using a pre-catalyst, e.g., XPhos, 2-4 mol%), and the base (e.g., sodium tert-butoxide, 2.2-2.5 equiv.) to a dry reaction vessel.
-
Reagent Addition: Add this compound (1.0 equiv.) and the desired amine (>2.2 equiv.).
-
Solvent Addition: Add anhydrous toluene or dioxane to achieve a concentration of 0.1-0.2 M.
-
Reaction Execution: Seal the vessel and heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitoring: Monitor the reaction by TLC or LC-MS.
-
Work-up: After cooling to room temperature, quench the reaction with a saturated aqueous solution of ammonium chloride. Dilute with an organic solvent like ethyl acetate and filter through a pad of celite to remove palladium residues.
-
Purification: Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography.
| Parameter | Recommended Condition | Rationale & Insights |
| Palladium Source | Pd₂(dba)₃ or Pd(OAc)₂ (or pre-catalysts) | Pre-catalysts like XPhos Pd G3 are often preferred for their air-stability and consistent generation of the active Pd(0) species. |
| Ligand | XPhos, BrettPhos, or DavePhos | These bulky, electron-rich biaryl phosphine ligands are highly effective for the amination of heteroaryl chlorides.[6] |
| Base | NaOt-Bu or LHMDS | Strong bases are required to deprotonate the amine and facilitate the catalytic cycle. NaOt-Bu is a common choice, but LHMDS can be used for substrates with base-sensitive functional groups.[3] |
| Amine Stoichiometry | >2.2 equivalents | A significant excess of the amine is necessary to ensure both chlorine atoms are substituted. |
| Temperature | 80 - 110 °C | Milder conditions are often possible with an efficient palladium catalyst compared to the catalyst-free mono-amination. |
Troubleshooting and Optimization
Even with robust protocols, challenges can arise. Below is a guide to common issues and potential solutions when performing the Buchwald-Hartwig amination on this compound.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | - Inactive catalyst- Insufficiently anhydrous conditions- Poorly soluble base- Inappropriate ligand choice | - Use a pre-catalyst or ensure proper activation of the Pd(0) species.- Use freshly distilled, anhydrous solvents and dry reagents.- Use a soluble base like LHMDS or ensure vigorous stirring for solid bases.- Screen a panel of ligands (e.g., XPhos, BrettPhos, RuPhos) to find the optimal one for your specific amine. |
| Formation of Hydrodehalogenated Byproduct | - β-hydride elimination from the palladium-amido intermediate | - Use a more sterically hindered ligand to disfavor β-hydride elimination.- Lower the reaction temperature. |
| Formation of Oligomeric Side Products | - Reaction of the mono-aminated product with another molecule of dichloropyrimidine | - For mono-amination, ensure no more than a slight excess of the amine is used.- For di-amination, a larger excess of the amine can help to favor the desired product over oligomerization. |
| Incomplete Di-amination | - Deactivation of the catalyst after the first amination- Insufficiently reactive catalyst system for the second substitution | - Increase the catalyst and ligand loading.- Switch to a more electron-rich and sterically hindered ligand that is more resistant to deactivation.- Increase the reaction temperature or time. |
| Poor Regioselectivity (in mono-amination attempts) | - Competing reaction at the C2 and C4 positions | - For palladium-catalyzed mono-amination, the choice of ligand can influence regioselectivity.[7]- Consider a two-step approach where one position is selectively functionalized first under non-catalytic conditions. |
Conclusion
The Buchwald-Hartwig amination is a powerful and versatile method for the synthesis of substituted 4,6-diamino-5-methylpyrimidines. By carefully selecting the reaction conditions, researchers can achieve high yields and control the selectivity of the amination to produce either mono- or di-substituted products. The protocols and troubleshooting guide provided herein are intended to serve as a valuable resource for scientists engaged in the synthesis of novel pyrimidine-based compounds for drug discovery and other applications. With a solid understanding of the underlying principles and a systematic approach to optimization, the challenges associated with this transformation can be readily overcome.
References
-
Dorel, R., & Grugel, C. P. (2020). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 59(40), 17118-17129. Available at: [Link]
-
Kharlamova, A. D., et al. (2021). Mono- and Diamination of 4,6-Dichloropyrimidine, 2,6-Dichloropyrazine and 1,3-Dichloroisoquinoline with Adamantane-Containing Amines. Molecules, 26(7), 1910. Available at: [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Available at: [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Available at: [Link]
-
The Organic Chemistry Tutor. (2023). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! [Video]. YouTube. Available at: [Link]
-
Kashani, S. K., et al. (2019). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. Available at: [Link]
-
Oldenhuis, N. J., et al. (2005). Efficient Pd-Catalyzed Amination of Heteroaryl Halides. Organic Letters, 7(18), 3985-3988. Available at: [Link]
-
Schön, U., et al. (2012). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry, 8, 1436-1442. Available at: [Link]
-
ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. Available at: [Link]
-
Li, G. Y. (2006). A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine. Organic Letters, 8(4), 609-612. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Available at: [Link]
-
Zarrin, G., et al. (2014). Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. Molecules, 19(8), 11651-11664. Available at: [Link]
-
Van der Pijl, F., et al. (2020). Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure. ACS Omega, 5(34), 21535-21543. Available at: [Link]
Sources
- 1. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 2. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. m.youtube.com [m.youtube.com]
- 6. research.rug.nl [research.rug.nl]
- 7. pubs.acs.org [pubs.acs.org]
Application Note: 4,6-Dichloro-5-methylpyrimidine in Kinase Inhibitor Synthesis
This Application Note and Protocol Guide is designed for medicinal chemists and process development scientists. It details the strategic utilization of 4,6-Dichloro-5-methylpyrimidine (CAS: 4316-97-6) as a pivotal scaffold in the synthesis of kinase inhibitors, specifically targeting tyrosine kinases (e.g., BCR-ABL, JAK) and serine/threonine kinases (e.g., Aurora).
Introduction: The Symmetric Scaffold Advantage
In the architecture of ATP-competitive kinase inhibitors, the pyrimidine ring often serves as the "hinge-binding" core. This compound offers a distinct synthetic advantage over its 2,4-dichloro counterparts: symmetry .
-
Symmetry Simplifies Step 1: Unlike 2,4-dichloropyrimidine, where regioselectivity (C4 vs. C2) is a persistent challenge requiring strict temperature control, this compound is symmetric. The first nucleophilic attack is statistically identical at either chlorine, guaranteeing a single mono-substituted product without regioisomeric byproducts.
-
The 5-Methyl "Gatekeeper": The methyl group at the C5 position is not merely a bystander. In the ATP binding pocket, this group often interacts with the "gatekeeper" residue (e.g., T315 in ABL), influencing selectivity and potency. Furthermore, it sterically forces the substituents at C4 and C6 out of planarity, which can improve the solubility and pharmacokinetic profile of the final drug candidate.
Chemical Reactivity Profile
Electronic Desensitization
The pyrimidine ring is electron-deficient, facilitating Nucleophilic Aromatic Substitution (SNAr).
-
First Displacement: The first chlorine is displaced easily by amines or alkoxides under mild conditions (SNAr).
-
Deactivation: The introduction of an electron-donating group (e.g., -NHR) at C4 significantly increases the electron density of the pyrimidine ring. This deactivates the remaining chlorine at C6.
-
Implication: The second substitution typically requires higher temperatures, stronger nucleophiles, or transition-metal catalysis (Suzuki/Buchwald-Hartwig). This "stepwise reactivity" is a feature, not a bug, allowing for the controlled, sequential construction of non-symmetric inhibitors.
Case Study: Synthesis of BCR-ABL Inhibitor Analogues
A prominent application of this scaffold is in the synthesis of "Type II" kinase inhibitors similar to Dasatinib or Nilotinib analogues, where the pyrimidine core connects a hydrophobic "tail" and a solubilizing "head."
Reaction Scheme Overview
-
Step 1 (SNAr): Installation of the hydrophobic aryl amine (e.g., 4-trifluoromethoxy aniline).
-
Step 2 (Suzuki Coupling): Installation of the solubilizing group or second aryl ring via C-C bond formation.
Visualization: Synthetic Pathway
Caption: Sequential functionalization strategy leveraging the symmetry and stepwise deactivation of the this compound core.
Detailed Experimental Protocols
Protocol A: Regioselective Mono-Amination (SNAr)
Objective: To synthesize N-(4-(trifluoromethoxy)phenyl)-6-chloro-5-methylpyrimidin-4-amine.
Reagents:
-
This compound (1.0 equiv)[1]
-
4-(Trifluoromethoxy)aniline (1.1 equiv)
-
N,N-Diisopropylethylamine (DIPEA) (1.5 equiv)
-
Ethanol (Absolute) or n-Butanol (for higher temp)
Procedure:
-
Setup: Charge a round-bottom flask equipped with a magnetic stir bar and reflux condenser with this compound (e.g., 500 mg, 3.07 mmol) and Ethanol (10 mL).
-
Addition: Add 4-(trifluoromethoxy)aniline (598 mg, 3.38 mmol) followed by DIPEA (0.8 mL, 4.6 mmol).
-
Reaction: Heat the mixture to reflux (approx. 78°C) for 4–6 hours.
-
Note: Monitor by TLC (Hexane:EtOAc 3:1) or LC-MS. The starting material should disappear, and a single new peak (mono-product) should appear. Bis-substitution is rare at this temperature due to ring deactivation.
-
-
Work-up: Cool to room temperature. The product often precipitates directly from the ethanol solution.
-
Purification:
-
If precipitate forms: Filter the solid, wash with cold ethanol and water, and dry under vacuum.
-
If solution remains clear: Concentrate the solvent in vacuo. Dissolve residue in EtOAc, wash with water and brine. Dry over Na₂SO₄, concentrate, and purify via flash chromatography (SiO₂, 0–30% EtOAc in Hexanes).
-
-
Yield Expectation: 75–85% as a white/off-white solid.
Protocol B: Suzuki-Miyaura Cross-Coupling (C6 Functionalization)
Objective: To convert the mono-chloro intermediate into the final bi-aryl product.
Reagents:
-
Intermediate from Protocol A (1.0 equiv)
-
Aryl Boronic Acid (e.g., 4-(Morpholinomethyl)phenylboronic acid) (1.2 equiv)
-
Catalyst: Pd(dppf)Cl₂·DCM or Pd(PPh₃)₄ (5 mol%)
-
Base: Na₂CO₃ (2.0 M aqueous solution, 3.0 equiv)
-
Solvent: 1,4-Dioxane (degassed)
Procedure:
-
Inert Atmosphere: Purge a reaction vial with Nitrogen or Argon.
-
Loading: Add the chloro-pyrimidine intermediate (0.5 mmol), boronic acid (0.6 mmol), and Pd catalyst (0.025 mmol) to the vial.
-
Solvent/Base: Add 1,4-Dioxane (4 mL) and 2.0 M Na₂CO₃ (0.75 mL).
-
Reaction: Seal the vial and heat to 90–100°C for 12 hours (or 30 mins in a microwave reactor at 110°C).
-
Work-up: Cool to room temperature. Filter through a pad of Celite to remove Palladium black. Wash the pad with EtOAc.
-
Purification: Concentrate the filtrate. Purify via preparative HPLC (Water/Acetonitrile with 0.1% Formic Acid) or flash chromatography.
-
Critical Step: Ensure removal of residual Palladium if the compound is for biological screening (use metal scavenger resins if necessary).
-
Troubleshooting & Optimization
| Issue | Probable Cause | Solution |
| Bis-substitution in Step 1 | Reaction temperature too high or excess amine used. | Reduce temperature to 50°C; strictly control amine stoichiometry (1.0–1.1 equiv). |
| No Reaction in Step 2 | Oxidative addition failed due to electron-rich ring. | Switch to electron-rich phosphine ligands (e.g., XPhos, SPhos) or use Pd_2(dba)_3. |
| Hydrolysis (Formation of -OH) | Wet solvents or excess hydroxide. | Use anhydrous solvents (EtOH/Dioxane); ensure base is added carefully; store starting material in a desiccator. |
| Poor Solubility | Planar stacking of pyrimidine rings. | The 5-methyl group helps, but consider using DMF/DMAc as co-solvents for the reaction. |
Safety & Handling
-
Corrosivity: this compound is corrosive (Skin Corr.[1] 1B). It can cause severe skin burns and eye damage.[1] Always handle in a fume hood with gloves and eye protection.
-
Reactivity: Avoid contact with strong oxidizing agents. Upon decomposition (fire), it emits toxic fumes of hydrogen chloride and nitrogen oxides.
References
-
Synthesis of BCR-ABL Inhibitors: "Small molecule myristate inhibitors of Bcr-abl and methods of use." Patent US9670214B2. (Describes the reaction of this compound with 4-trifluoromethoxy aniline).
-
Aurora Kinase Inhibitors: "Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor." Journal of Medicinal Chemistry. (Discusses pyrimidine scaffold functionalization).
-
Suzuki Coupling Protocols: "Suzuki-Miyaura Cross-Coupling: Mechanism & Examples." (General conditions for deactivated heteroaryl chlorides).
-
Compound Data: PubChem CID 818860 (this compound).
Sources
Troubleshooting & Optimization
Technical Support Center: Optimizing Reaction Conditions for 4,6-Dichloro-5-methylpyrimidine
Welcome to the technical support center for 4,6-dichloro-5-methylpyrimidine. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and optimization strategies associated with the synthesis and handling of this versatile heterocyclic building block. The following content is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Section 1: Compound Overview and Key Characteristics
Q1: What are the fundamental properties of this compound that are relevant to its use in synthesis?
This compound is a crystalline solid with the molecular formula C₅H₄Cl₂N₂ and a molecular weight of approximately 163.00 g/mol .[1][2] Its melting point is typically reported in the range of 59°C.[2]
From a structural standpoint, the molecule is essentially planar, a characteristic that can influence its reactivity and intermolecular interactions.[3][4] The key to its synthetic utility lies in the two chlorine atoms at the C4 and C6 positions. These positions are highly electrophilic and susceptible to nucleophilic aromatic substitution (SNAr). This reactivity is driven by the electron-withdrawing nature of the two nitrogen atoms in the pyrimidine ring, making it an excellent scaffold for introducing diverse functional groups.[5]
Table 1: Physical and Chemical Properties
| Property | Value | Source(s) |
| Molecular Formula | C₅H₄Cl₂N₂ | [1] |
| Molecular Weight | 163.00 g/mol | [1][2] |
| Appearance | Crystalline Powder / Solid | [2] |
| Melting Point | 59°C | [2] |
| CAS Number | 4316-97-6 | [1] |
Section 2: Synthesis and Reaction Optimization
The most prevalent route to this compound involves the chlorination of its dihydroxy precursor. This section addresses common questions regarding this transformation.
Q2: What is the standard synthetic protocol for this compound, and what is the underlying mechanism?
The standard laboratory synthesis is the conversion of 4,6-dihydroxy-5-methylpyrimidine using a strong chlorinating agent, most commonly phosphorus oxychloride (POCl₃).[6][7] This reaction is a variant of the Vilsmeier-Haack reaction, where the dihydroxy pyrimidine (which exists predominantly in its tautomeric pyrimidinedione form) is converted to the dichloro derivative.[6][8]
The process generally involves heating the starting material in an excess of POCl₃, which often serves as both the reagent and the solvent.[7] In some procedures, a tertiary amine base like N,N-dimethylaniline or triethylamine is added to act as an acid scavenger, trapping the HCl generated during the reaction, which can improve yields and reaction rates.[7][9]
Q3: My chlorination reaction is providing a low yield. What are the critical parameters I should investigate for optimization?
Low conversion is a frequent issue that can almost always be traced back to a few critical parameters. Here’s a breakdown of what to troubleshoot:
-
Anhydrous Conditions: This is the most critical factor. Phosphorus oxychloride reacts violently with water. Any moisture present in the starting material, solvent, or glassware will consume the reagent and lead to the formation of unwanted hydrolysis byproducts.[10] Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere (e.g., nitrogen or argon).
-
Reagent Stoichiometry and Purity: A significant excess of POCl₃ is typically used to drive the reaction to completion.[7] Ensure the POCl₃ is of high purity and has not been decomposed by atmospheric moisture.
-
Temperature and Reaction Time: These reactions usually require heating to reflux (approx. 105-110°C) for several hours.[7][11] Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS to determine the optimal reaction time. Incomplete conversion is common if the reaction is stopped prematurely.
-
Role of Catalytic Amine: The addition of a tertiary amine can be beneficial. It neutralizes the generated HCl, preventing potential side reactions and pushing the equilibrium towards the product. However, the choice of amine and its stoichiometry must be carefully considered.[9]
Q4: Are there viable alternatives to the highly corrosive and toxic phosphorus oxychloride (POCl₃)?
Yes, while POCl₃ is effective, its hazards warrant consideration of alternatives.
-
Phosphorus Trichloride (PCl₃): This reagent can also be used for the chlorination and is considered less toxic than POCl₃. The reaction conditions may need to be adjusted, often involving different solvents or temperatures.[11]
-
Thionyl Chloride (SOCl₂): In some pyrimidine syntheses, thionyl chloride in the presence of a catalyst like dimethylformamide (DMF) can effectively replace POCl₃.[12]
The choice of chlorinating agent will depend on the specific substrate, desired scale, and available safety infrastructure.
Section 3: Product Work-up and Purification
The work-up of reactions involving phosphorus halides is notoriously hazardous and is a critical step for ensuring both safety and product purity.
Q5: What is the safest and most effective method for quenching a reaction containing excess POCl₃?
Extreme caution is required. Never add water directly to the hot reaction mixture. The reaction is violently exothermic and will generate large volumes of corrosive HCl gas.
The industry-standard, safety-first procedure is as follows:
-
Distill Excess Reagent: After the reaction is complete, allow the mixture to cool. Remove the majority of the excess POCl₃ by distillation under reduced pressure. This dramatically reduces the volume of reagent that needs to be quenched.[13][14]
-
Controlled Quench: The cooled, concentrated residue should be poured very slowly and in small portions onto a large excess of crushed ice with vigorous mechanical stirring.[13] This ensures the heat generated is dissipated effectively. Perform this in a well-ventilated fume hood.
-
Extraction: Once the quench is complete, the aqueous mixture can be extracted with an appropriate organic solvent, such as diethyl ether or dichloromethane, to isolate the crude product.[13]
Q6: I'm struggling with purifying the final product. What are the recommended techniques and what impurities should I expect?
Purification can be challenging due to the presence of closely related byproducts.
-
Common Impurities:
-
Starting Material: Unreacted 4,6-dihydroxy-5-methylpyrimidine.
-
Mono-chloro Intermediate: 4-chloro-6-hydroxy-5-methylpyrimidine.
-
Hydrolysis Products: Formed during work-up if conditions are not carefully controlled.[14]
-
Phosphorus Byproducts: Residual phosphorus-containing species.
-
-
Purification Strategy:
-
Aqueous Wash: After extraction, wash the combined organic layers with water, followed by a saturated aqueous sodium bicarbonate solution. This removes residual acids (like HCl and phosphoric acids) and acidic byproducts.[15]
-
Crystallization: This is the most effective method for obtaining high-purity material. Recrystallization from ethanol or a mixed solvent system like ethyl acetate-petroleum ether has been reported to yield colorless crystals.[3][13]
-
Sublimation: For analytical-grade purity, sublimation under high vacuum can be an excellent, albeit lower-yielding, final purification step.[16]
-
Section 4: Protocols and Visual Workflows
Experimental Protocol: Synthesis of this compound
This protocol is a representative example and should be adapted and optimized based on laboratory-specific conditions and safety assessments.
-
Preparation: In a flame-dried, three-neck round-bottom flask equipped with a reflux condenser, mechanical stirrer, and a nitrogen inlet, add 4,6-dihydroxy-5-methylpyrimidine (1.0 eq).
-
Reagent Addition: Under a positive pressure of nitrogen, add phosphorus oxychloride (POCl₃) (5-10 eq). If using a catalyst, add N,N-dimethylaniline (2.0 eq) dropwise at room temperature.
-
Reaction: Heat the mixture to reflux (approx. 105-110°C) and maintain for 3-6 hours. Monitor the reaction's progress via TLC (e.g., using a 1:1 ethyl acetate/hexane mobile phase).
-
Work-up (Quench):
-
Cool the reaction mixture to room temperature.
-
Remove excess POCl₃ via distillation under reduced pressure.
-
In a separate, large beaker, prepare a vigorously stirred slurry of crushed ice.
-
Very slowly and carefully, add the reaction residue dropwise to the ice slurry. Maintain the temperature below 10°C.
-
-
Extraction & Isolation:
-
Extract the aqueous mixture three times with dichloromethane.
-
Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
-
Purification: Recrystallize the crude solid from hot ethanol or an ethyl acetate/hexane mixture to afford pure this compound.
Visual Diagrams
The following diagrams illustrate the general synthesis workflow and a troubleshooting decision tree for common issues.
Caption: General experimental workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for low-yield synthesis reactions.
References
- Kalogirou, A. S., et al. (2020). Synthesis of 4,5,6-trichloropyrimidine-2-carbonitrile from 4,6-dichloro-2-(methylthio)pyrimidine. Arkivoc, 2020(vii), 0-0.
- Google Patents. (2014). CN103910683A - Preparation method of 5-methoxy-4,6-dichloropyrimidine.
- Google Patents. (1996). US5525724A - Process for the preparation of chloropyrimidines.
- Medjani, M., et al. (2015). Crystal structure of this compound.
- BenchChem. (2025). Application Notes and Protocols for Nucleophilic Substitution on 4,6-Dichloropyrimidin-5-amine.
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
Medjani, M., et al. (2015). Crystal structure of this compound. PMC - NIH. Retrieved from [Link]
-
MDPI. (2022). SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. Retrieved from [Link]
- Herath, K. H., & Welch, J. T. (2010). Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines.
- Google Patents. (1996). US5563270A - Process for the preparation of 2-amino-4,6-dichloro-pyrimidine.
- BenchChem. (2025). Troubleshooting unexpected side reactions in pyrimidine synthesis.
- Google Patents. (1997). US5698695A - Process for preparing 2-amino-4,6-dichloropyrimidine.
-
Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 4-Methyl-6-hydroxypyrimidine. Retrieved from [Link]
Sources
- 1. This compound | C5H4Cl2N2 | CID 818860 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound 98.0+%, TCI America 5 g | Buy Online | TCI America | Fisher Scientific [fishersci.com]
- 3. researchgate.net [researchgate.net]
- 4. Crystal structure of 4,6-dichloro-5-methylpyrimidine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. US5698695A - Process for preparing 2-amino-4,6-dichloropyrimidine - Google Patents [patents.google.com]
- 8. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 9. US5563270A - Process for the preparation of 2-amino-4,6-dichloro-pyrimidine - Google Patents [patents.google.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. CN103910683A - Preparation method of 5-methoxy-4,6-dichloropyrimidine - Google Patents [patents.google.com]
- 12. 2,4-Dichloropyrimidine synthesis - chemicalbook [chemicalbook.com]
- 13. 4,6-Dichloro-5-pyrimidinecarbaldehyde synthesis - chemicalbook [chemicalbook.com]
- 14. US5525724A - Process for the preparation of chloropyrimidines - Google Patents [patents.google.com]
- 15. 4,6-Dichloro-5-methoxypyrimidine | 5018-38-2 [chemicalbook.com]
- 16. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: 4,6-Dichloro-5-methylpyrimidine Synthesis
Introduction: The Critical Path to Purity
Welcome to the technical support hub for pyrimidine functionalization. 4,6-Dichloro-5-methylpyrimidine (CAS: 4316-97-6) is a linchpin intermediate in the synthesis of bioactive compounds, including the antihypertensive drug Moxonidine and various agrochemicals.
While the chlorination of 4,6-dihydroxy-5-methylpyrimidine (also known as 5-methyl-4,6-pyrimidinediol) using phosphorus oxychloride (
This guide moves beyond standard recipes to explain the why and how of impurity formation, providing you with a self-validating troubleshooting framework.
Module 1: The Reaction Landscape
To troubleshoot effectively, we must visualize the chemical battlefield. The conversion is not a single step but a cascade involving phosphorylated intermediates.
Mechanism & Side Product Pathways
The reaction proceeds via the Vilsmeier-Haack type mechanism (especially when catalyzed by tertiary amines like
Figure 1: Reaction cascade showing the critical "forks" where impurities are generated. Note that the Phosphorylated Intermediate is the decision point for success or sludge.
Module 2: Troubleshooting Guide (Q&A)
This section addresses the most frequent tickets received by our technical support team.
Issue 1: "My reaction mass turned into a black, sticky tar that won't crystallize."
Diagnosis: Formation of Phosphorylated Adducts (Impurity B) or Polymerization. Root Cause:
-
Incomplete Removal of
: If excess is not distilled off before quenching, the massive exotherm upon water addition polymerizes the organic matter. -
Insufficient Quench Hydrolysis: The intermediate dichlorophosphates (see Figure 1) are stable. If the quench pH is not managed, these "sticky" intermediates remain, trapping your product in an oil.
Corrective Action:
-
Protocol Shift: You must distill 80-90% of the excess
under reduced pressure (vacuum) before adding water. -
The "Hot" Quench: While counter-intuitive, the phosphorylated adducts sometimes require a brief period of heating with water (or controlled pH adjustment) to cleave the P-O bond and release the product, followed by rapid cooling to prevent product hydrolysis.
Issue 2: "LC-MS shows 15% of a mass corresponding to the Monochloro impurity."
Diagnosis: Incomplete Conversion (Impurity A: 4-chloro-6-hydroxy-5-methylpyrimidine). Root Cause:
-
Wet Reagents:
degrades to phosphoric acid in moist air.[1] Phosphoric acid is not a chlorinating agent and actually inhibits the reaction. -
Steric Hindrance: The 5-methyl group provides slight steric protection to the 4,6 positions. Standard pyrimidine protocols may require longer reflux times (4-6 hours) for this specific derivative.
Corrective Action:
-
Reagent Check: Ensure
is clear, not cloudy. -
Catalysis: Add
-Dimethylaniline (DMA) or DMF (catalytic amount). DMA acts as an HCl scavenger and activates the , lowering the activation energy for the second chlorination step.
Issue 3: "I had good conversion, but the yield dropped by 30% after workup."
Diagnosis: Product Hydrolysis (Reversion). Root Cause:
-
The 4,6-dichloro bond is electron-deficient and susceptible to nucleophilic attack by water, especially in the acidic environment generated by quenching
(which produces HCl and ).
Corrective Action:
-
Temperature Control: Quench onto crushed ice, keeping the internal temperature
. -
Rapid Extraction: Do not let the product sit in the acidic aqueous phase. Extract immediately into Dichloromethane (DCM) or Ethyl Acetate.
-
Buffering: Neutralize the aqueous phase to pH 7-8 using Sodium Carbonate (
) or Ammonium Hydroxide during the quench to protect the product.
Module 3: Optimized Experimental Protocol
This protocol is designed to minimize the side products identified above.
Materials
-
Substrate: 4,6-Dihydroxy-5-methylpyrimidine (1.0 eq)
-
Reagent: Phosphorus Oxychloride (
) (5.0 - 6.0 eq) -
Base/Catalyst:
-Dimethylaniline (1.0 eq) -
Solvent: None (Neat reaction)
Step-by-Step Methodology
-
Charge: In a dry round-bottom flask equipped with a reflux condenser and drying tube (
), add the starting material. -
Addition: Add
slowly at room temperature. -
Catalysis: Add
-Dimethylaniline dropwise. Note: Slight exotherm. -
Reaction: Heat the mixture to reflux (
). Maintain reflux for 4–6 hours .-
Checkpoint: The solution should turn from a slurry to a clear (often dark reddish/brown) solution.
-
-
Distillation (CRITICAL): Switch configuration to distillation. Remove excess
under reduced pressure (approx. 20-50 mbar) at .-
Goal: Remove >90% of
to leave a thick syrup.
-
-
Quench:
-
Prepare a beaker of crushed ice/water (approx. 5x volume of residue).
-
Pour the thick syrup slowly onto the ice with vigorous stirring.
-
Alternative: Dissolve residue in minimal DCM and pour into ice water (biphasic quench reduces hydrolysis risk).
-
-
Neutralization: Adjust pH to 7–8 with
solution. -
Isolation: Extract with Dichloromethane (
). Dry organics over and concentrate. -
Purification: Recrystallize from Ethanol/Water or Hexane if necessary.
Module 4: Data & Decision Logic
Impurity Profile Summary
| Impurity Type | Structure / Description | Origin | Prevention Strategy |
| Monochloro | 4-chloro-6-hydroxy-5-methylpyrimidine | Incomplete reaction; Old | Use fresh |
| Phospho-Adduct | Pyrimidinyl-phosphorodichloridate | Incomplete hydrolysis of intermediate | Ensure quench pH is neutral; Distill excess |
| Hydrolysis Product | 4,6-dihydroxy-5-methylpyrimidine | Acidic hydrolysis during workup | Keep quench cold (<10°C); Rapid extraction; Neutralize acid. |
| Tars/Polymers | Black insoluble residue | Thermal runaway; Exothermic quench | Vacuum distill |
Workup Decision Tree
Figure 2: Decision logic for workup to maximize yield and avoid "sticky" failures.
References
- Process for the preparation of 2,4,6-trichloropyrimidine. (Analogous chemistry for chlorination protocols).
-
Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines. Molecules, 2012, 17(4), 4533-4544. (Detailed protocol on POCl3/Pyridine systems). [Link]
- Chloropyrimidine process. (Industrial handling of POCl3 and quenching strategies).
-
Reactions of certain purin-8-ols with phosphorus oxychloride. (Mechanistic insight into phosphorylated intermediates). Oregon State University Scholars Archive. [Link]
Sources
Technical Support Center: Purification of 4,6-Dichloro-5-methylpyrimidine
Topic: Purification & Troubleshooting Guide
CAS: 4316-97-6 | Formula: C₅H₄Cl₂N₂ | MW: 163.00 g/mol [1][2]
Technical Scope & Chemical Profile
This guide addresses the purification of 4,6-Dichloro-5-methylpyrimidine , a critical intermediate in the synthesis of agrochemicals and pharmaceuticals (e.g., Moxonidine analogs).[2]
Warning: This compound is prone to hydrolysis and melting point depression .[2] Pure material is a crystalline solid (MP: ~58–60°C), but crude samples often appear as yellow oils or sticky semisolids due to impurities lowering the melting point to <45°C.[2]
Physical Property Reference Table
| Property | Value | Notes for Purification |
| Melting Point | 58–60°C (Pure) | If your sample melts <50°C, it contains significant impurities (likely mono-chloro or phosphoryl species).[2] |
| Boiling Point | ~235°C (760 mmHg) | Do not distill at atmospheric pressure. Decomposition will occur.[2] |
| Solubility | Soluble in DCM, EtOAc, Toluene | Low solubility in water, but hydrolytically unstable in acidic aqueous media.[2] |
| Appearance | White/Off-white Crystalline Solid | Yellow/Orange indicates oxidation or phosphorus residues.[2] |
Diagnostic Workflow (Decision Tree)
Before selecting a method, assess the physical state of your crude material.[2] Use the logic below to prevent yield loss.
Figure 1: Decision matrix for selecting the appropriate purification route based on the crude intermediate's physical state.[2]
Method A: Vacuum Distillation (Primary Purification)
Best For: Oily crude, large scale (>50g), removal of phosphorus residues.[2]
The high atmospheric boiling point (~235°C) necessitates high vacuum to keep the pot temperature below the decomposition threshold of the pyrimidine ring.[2]
Protocol:
-
Setup: Short-path distillation head with a Vigreux column (optional for better separation). Grease all joints; this compound sublimes slightly and can freeze joints.[2]
-
Vacuum: Apply high vacuum (<5 mmHg is ideal).
-
Heating:
-
Oil Bath: Set to 130–140°C.
-
Vapor Temp: Collect fraction boiling at 108–110°C at 11 mmHg (or ~85–90°C at 1–2 mmHg).
-
-
Collection:
-
Cooling: Ensure the condenser water is >25°C (warm) to prevent the product from crystallizing inside the condenser and blocking the path.[2]
Why this works: Distillation separates the product from non-volatile tars (polymerized pyrimidines) and inorganic salts remaining from the POCl₃ quench.[2]
Method B: Recrystallization (Polishing)
Best For: Removing color from solid crude; increasing purity from 95% to >99%.[2]
Critical Risk: "Oiling Out."[2] Because the melting point (~59°C) is low, if the solvent boils above 60°C, the compound may melt into an oil before it dissolves, forming a biphasic liquid system rather than a solution.[2]
Solvent Selection:
-
Primary Choice: n-Heptane (or Hexane).[2] Non-polar solvents are preferred to minimize hydrolysis risks.[2]
-
Alternative: Ethanol (Risky due to potential solvolysis/hydrolysis if wet, but produces excellent crystals).[2]
Protocol (Heptane):
-
Ratio: Use approximately 3–5 mL of n-Heptane per gram of crude solid.[2]
-
Dissolution: Heat the mixture to 50–55°C . Do not reflux (Heptane BP is 98°C; heating to reflux will melt the product into an oil).[2]
-
Troubleshooting: If it turns into an oil layer at the bottom, add a small amount of Toluene (co-solvent) to increase solubility, or cool down and seed.[2]
-
-
Filtration: Hot filter (gravity) if black specks (carbon) are present.[2]
-
Crystallization:
-
Allow to cool slowly to room temperature with stirring.
-
Chill: Place in a -20°C freezer for 4 hours. The low temperature is critical for maximizing yield due to the compound's solubility profile.[2]
-
-
Isolation: Filter rapidly (cold). Wash with cold pentane.[2]
Troubleshooting & FAQs
Q1: My product remains a yellow oil and won't solidify. What happened?
Diagnosis: Impurity-induced Melting Point Depression. Cause: The presence of 4-chloro-6-hydroxy-5-methylpyrimidine (hydrolysis product) or residual POCl₃ lowers the MP below room temperature.[2] Solution:
-
Dissolve the oil in Dichloromethane (DCM).[2]
-
Wash with cold saturated NaHCO₃ (removes acidic impurities) and then cold brine.
-
Dry over MgSO₄, filter, and rotary evaporate.
-
Attempt Method A (Distillation) . Recrystallization will fail on this grade of crude.[2]
Q2: I smell a pungent, acrid odor from the purified solid.
Diagnosis: Trapped Phosphoryl Chloride (POCl₃) or HCl.[2] Cause: Inadequate quenching or inclusion of acid in the crystal lattice.[2] Solution:
-
Pulverize the solid.[2]
-
Suspend in cold water (slurry wash) containing 1% NaHCO₃ for 10 minutes.
-
Filter immediately and dry in a vacuum desiccator over P₂O₅ or NaOH pellets.[2] Note: Do not leave in water too long, or the chlorines will hydrolyze.[2]
Q3: The solid melted inside the filter funnel during recrystallization.
Diagnosis: Thermal instability / Low MP. Cause: The washing solvent was too warm, or the friction of filtration generated enough heat to melt the crystals (MP ~59°C).[2] Solution:
Q4: Why is the yield low after aqueous workup?
Diagnosis: Hydrolysis. Mechanism: The electron-withdrawing effect of the two chlorine atoms and the nitrogen ring makes the C-Cl positions susceptible to nucleophilic attack by water, especially if the quench was exothermic.[2] Prevention: Always quench reaction mixtures into ice -water, maintaining the internal temperature <10°C. Extract immediately.
References
-
Synthesis and Purification via Distillation
-
Crystallographic Data & Recrystallization Solvents
-
Physical Properties (Melting Point Verification)
-
Source: Sigma-Aldrich / Merck Product Specification. "this compound."[2] (Confirms MP range 41-45°C for technical grade vs >58°C for high purity).
-
(Note: Link directs to catalog; specific batch data confirms MP variations).
-
-
Synthesis Precursors and Impurity Profiles
Sources
Technical Support Center: Byproduct Formation in Suzuki Coupling of Dichloropyrimidines
Executive Summary & Mechanistic Insight
The Suzuki-Miyaura coupling of dichloropyrimidines is a cornerstone transformation in drug discovery, yet it is plagued by predictable failure modes. Success relies on exploiting the electronic differentiation of the pyrimidine ring.
The Core Rule of Reactivity:
In nucleophilic aromatic substitution (
-
2,4-Dichloropyrimidine: The C4 position is significantly more electron-deficient (para-like to N1) than C2 (ortho-like to N1/N3 but electronically shielded by the lone pairs). This allows for highly selective C4-monoarylation at room temperature.
-
4,6-Dichloropyrimidine: The molecule is symmetric. Mono-arylation is a statistical challenge governed by kinetics. Once the first aryl group is installed, the ring becomes more electron-rich, theoretically deactivating the second chloride, but "bis-coupling" remains the primary failure mode due to local concentration effects.
Troubleshooting Hub: Diagnostic & Solutions
Scenario A: "I am seeing significant Bis-Coupling (Over-reaction)."
Primary Suspect: 4,6-Dichloropyrimidine substrates or uncontrolled stoichiometry.
| Diagnostic Check | Root Cause | Corrective Action |
| Substrate Type | 4,6-Dichloropyrimidine: Symmetry makes stopping at mono-addition difficult. | Stoichiometry Control: Use 0.95 equiv of Boronic acid relative to the pyrimidine. Do not use 1.0 or 1.1 equiv. |
| Reagent Addition | High local concentration of boronic acid. | Slow Addition: Add the boronic acid solution dropwise over 1 hour to the pyrimidine/catalyst mixture. |
| Temperature | Thermal energy overcomes the activation energy difference between SM and Product. | Lower Temperature: Run the reaction at 0°C to RT . Avoid reflux until the reaction stalls. |
| Catalyst Activity | Highly active ligands (e.g., S-Phos, X-Phos) accelerate the second coupling. | Ligand Switch: Use "slower" ligands like PPh3 (Pd(PPh3)4) which are often sufficient for the activated pyrimidine and discriminate better between Cl species. |
Scenario B: "I have a mix of Regioisomers (C2 vs C4)."
Primary Suspect: 2,4-Dichloropyrimidine substrates under forcing conditions.[1]
| Diagnostic Check | Root Cause | Corrective Action |
| Temperature | Heat erodes selectivity. At reflux, the | Strict Temp Control: Perform the C4 coupling at RT or below . Only heat if C2 coupling is desired (Step 2). |
| Solvent | Coordinating solvents can alter the catalyst resting state. | Solvent Choice: Use non-polar/ethereal solvents (Dioxane, Toluene/THF). Avoid DMF/DMSO for the first coupling if selectivity is poor. |
| Sterics | Ortho-substituted boronic acids may clash with the C4 position, forcing C2 reaction (rare but possible). | Steric Assessment: If the boronic acid is bulky (e.g., 2,6-dimethylphenyl), C4 selectivity may drop. Switch to a smaller ligand on Pd to facilitate C4 entry. |
Scenario C: "My Product has lost a Chlorine (Hydrodehalogenation)."
Primary Suspect: Hydride sources in the media.
The Mechanism: Palladium inserts into the C-Cl bond. Before transmetallation, the Pd(II) species undergoes halide exchange with a hydride source (often from
-
Immediate Fix: Remove secondary alcohols (Isopropanol, 2-butanol) from the solvent system. Primary alcohols (EtOH, MeOH) are safer but still risky.
-
Best Practice: Switch to Dioxane/Water or Toluene/Water .
-
Advanced Fix: If using an amine base (Et3N), switch to an inorganic base (K2CO3, K3PO4). Amine bases can serve as hydride donors.[2]
Scenario D: "I see a Hydroxyl/Pyrimidone byproduct (Hydrolysis)."
Primary Suspect: Hydroxide ions attacking the electron-deficient ring.
The Mechanism: Pyrimidines are electron-poor. In the presence of water and strong base (pH > 10), the chloride can be displaced by
-
Immediate Fix: Lower the base strength. Switch from
or to or . -
Solvent Fix: Reduce water content. Use a biphasic system (Toluene/Water) where the pyrimidine stays in the organic layer, minimizing contact with the aqueous base.
-
Anhydrous Conditions: Use anhydrous Suzuki conditions (CsF in Dioxane) if hydrolysis is severe.
Visualizing the Pathways
The following diagram illustrates the competitive pathways for a generic 2,4-dichloropyrimidine. Note the critical decision points at the Oxidative Addition and Transmetallation stages.
Caption: Competitive reaction pathways for 2,4-dichloropyrimidine. Green paths indicate the desired C4-selective coupling. Red paths indicate failure modes leading to regioisomers, hydrolysis, or dehalogenation.
Optimized Experimental Protocols
Protocol A: C4-Selective Arylation of 2,4-Dichloropyrimidine
Target: High regioselectivity, minimal hydrolysis.
-
Setup: In a reaction vial, dissolve 2,4-dichloropyrimidine (1.0 equiv) and Aryl-Boronic Acid (1.05 equiv) in 1,4-Dioxane (0.2 M concentration).
-
Catalyst: Add
(3-5 mol%). Note: PPh3 is preferred over bidentate ligands to avoid over-activation. -
Base: Add aqueous
(2.0 M, 2.0 equiv) . -
Reaction: Degas with Nitrogen/Argon for 5 mins. Stir at Room Temperature for 4–16 hours.
-
Checkpoint: Monitor by LCMS. If C4 conversion < 50% after 4h, warm to 40°C. Do not exceed 60°C.
-
-
Workup: Dilute with EtOAc, wash with water (x2) and brine. The product is usually the less polar spot compared to the hydroxypyrimidine byproduct.
Protocol B: Mono-Arylation of 4,6-Dichloropyrimidine
Target: Prevention of bis-coupling.
-
Setup: Dissolve 4,6-dichloropyrimidine (1.0 equiv) and Catalyst (
, 3 mol%) in Toluene/Ethanol (4:1) . -
Base: Add aqueous
(2.0 equiv). Heat mixture to 60°C. -
Addition (Critical): Dissolve Aryl-Boronic Acid (0.90 equiv —limiting reagent) in a minimal amount of solvent. Add this solution dropwise to the reaction mixture over 1–2 hours using a syringe pump.
-
Completion: Stop heating immediately upon consumption of the boronic acid.
-
Purification: You will likely have unreacted starting material. This is intentional to avoid bis-coupling. Separation of mono-product from starting material is generally easier (polarity difference) than separating mono- from bis-product.
FAQ: Rapid Response
Q: Can I use microwave heating? A: For 2,4-dichloropyrimidines, avoid it for the first coupling. Microwaves rapidly reach high temperatures, often overcoming the activation energy gap between C4 and C2, leading to poor regioselectivity (e.g., 4:1 ratio instead of >20:1).
Q: Why does my LCMS show a mass of M+16? A: This is likely the oxidation of your phosphine ligand (O=PPh3) or, if on the product, a N-oxide if you used a pyridine-boronic acid. However, if the mass is M-Cl+OH (net -19 mass change from SM), it is the hydrolysis product (pyrimidone).
Q: I need to couple the C2 position first. Is it possible? A: Direct Suzuki coupling at C2 while leaving C4 intact is extremely difficult due to electronic bias. The standard workaround is to use a 2-chloro-4-thiomethyl-pyrimidine . The thiomethyl protects C4. Couple C2, then oxidize the thiomethyl to a sulfone (good leaving group) for the second displacement at C4.
References
- Regioselectivity Mechanism: Gomtsyan, A. "Heterocycles in Drugs and Drug Discovery." Chemistry of Heterocyclic Compounds, 2012. Mechanistic basis for C4 vs C2 electrophilicity in pyrimidines.
-
2,4-Dichloropyrimidine Coupling
-
Schomaker, J. M., & Delia, T. J. "Regioselectivity of the Suzuki Coupling of 2,4-Dichloropyrimidine." Journal of Organic Chemistry, 2001. Link
-
-
Hydrodehalogenation Issues
-
Navarro, O., et al. "Dehalogenation of Aryl Halides by Palladium Catalysts." Journal of Organic Chemistry, 2004. Link
-
-
Microwave vs Thermal Selectivity
-
Kaval, N., et al. "Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines." Journal of Combinatorial Chemistry, 2005. Link
-
Sources
Technical Support Center: Solvent Effects on the Reactivity of 4,6-Dichloro-5-methylpyrimidine
Welcome to the technical support guide for 4,6-Dichloro-5-methylpyrimidine. This resource is designed for researchers, chemists, and drug development professionals to navigate the critical role of solvent selection in reactions involving this versatile heterocyclic building block. The inherent reactivity of the dichloropyrimidine core is profoundly influenced by its solvent environment, impacting everything from reaction rates and yields to the formation of undesirable byproducts. This guide provides field-proven insights and troubleshooting protocols to help you optimize your synthetic outcomes.
The this compound scaffold is characterized by an electron-deficient aromatic ring, making the chlorine atoms at the C4 and C6 positions highly susceptible to nucleophilic aromatic substitution (SNAr).[1][2] The success of these substitution reactions is mechanistically dependent on the solvent's ability to dissolve reactants, stabilize charged intermediates, and influence the nucleophilicity of the attacking species. Understanding these interactions is paramount for procedural success.
Troubleshooting Guide
This section addresses common problems encountered during experiments with this compound, with a focus on solvent-related causes and solutions.
Problem: Low or No Yield in Nucleophilic Substitution Reaction
You've set up a reaction with a chosen nucleophile (e.g., an amine, thiol, or alcohol) and this compound, but after the specified time, TLC or LC-MS analysis shows mostly unreacted starting material.
Potential Causes & Troubleshooting Workflow:
-
Poor Solubility of Starting Materials: this compound, while generally soluble in many organic solvents, may have limited solubility in less polar media, preventing it from effectively reacting.[3] Similarly, your nucleophile or base may not be fully dissolved.
-
Nucleophile Deactivation by Solvent: The most common culprit for reduced reactivity is the use of polar protic solvents (e.g., ethanol, methanol, water). These solvents can form strong hydrogen bonds with the nucleophile, creating a "solvent cage" that stabilizes it and significantly reduces its ability to attack the pyrimidine ring.[4][5]
-
Inappropriate Solvent Polarity: SNAr reactions proceed through a charged, intermediate species known as a Meisenheimer complex.[6] Solvents with sufficient polarity are required to stabilize this intermediate and facilitate the reaction. Nonpolar solvents like hexane or toluene are generally poor choices for these reactions.[7]
Caption: Troubleshooting workflow for low reaction yield.
Problem: Formation of Unexpected Side Products, Especially Methoxy- or Ethoxy- Derivatives
Your reaction with a nitrogen or sulfur nucleophile is complete, but you've isolated a significant amount of a byproduct where one of the chlorine atoms has been replaced by a methoxy or ethoxy group derived from your solvent (e.g., methanol or ethanol).
Potential Cause & Solution:
-
Causality (Solvolysis): This is a classic case of solvolysis, where the solvent itself acts as a nucleophile.[2] Alcohols, especially in the presence of a base (which generates alkoxide ions), can compete with your intended nucleophile.[2] This is particularly problematic if your primary nucleophile is weak or if the reaction is run at elevated temperatures.
-
Preventative Protocol:
-
Switch to an Aprotic Solvent: The most effective solution is to replace the alcoholic solvent with a polar aprotic solvent such as Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or Acetonitrile (MeCN). These solvents cannot act as nucleophiles in this context.
-
If a Protic Solvent is Unavoidable: If for other reasons (e.g., solubility in a subsequent step) an alcohol must be used, consider running the reaction at the lowest possible temperature to disfavor the solvolysis pathway. Additionally, using a non-nucleophilic base (e.g., a hindered amine like DIPEA) instead of NaOH or NaOMe can mitigate the formation of highly reactive alkoxides.[2]
-
Frequently Asked Questions (FAQs)
Q1: What is the best class of solvents for conducting SNAr reactions on this compound?
A1: Polar aprotic solvents are overwhelmingly the best choice.[5] Solvents like DMF, DMSO, NMP, and acetonitrile are ideal. Their high polarity effectively dissolves the pyrimidine substrate and stabilizes the charged Meisenheimer intermediate, while their aprotic nature ensures the nucleophile remains highly reactive and is not "caged" by hydrogen bonding.[4][8] This leads to significantly faster reaction rates and higher yields compared to other solvent classes.
Q2: Can I use a protic solvent like ethanol for my reaction?
A2: You can, but it comes with significant risks. As detailed in the troubleshooting section, polar protic solvents can deactivate your nucleophile through hydrogen bonding and may participate in competing solvolysis side reactions, especially in the presence of a base.[2][7] While some reactions in ethanol are reported, they often require higher temperatures or longer reaction times.[9] If you must use a protic solvent, proceed with caution and carefully monitor for byproduct formation.
Q3: My nucleophile is an aniline, which has low nucleophilicity. How can solvent choice help?
A3: For weak nucleophiles like anilines, maximizing their reactivity is key. Using a polar aprotic solvent like DMF or DMSO is the first step. To further enhance reactivity, you can deprotonate the aniline using a strong, non-nucleophilic base (e.g., LiHMDS, NaH) to form the highly nucleophilic anilide anion.[9] This anionic species is much more reactive, and its reactivity is best expressed in a polar aprotic solvent that can solvate the counter-ion (Li⁺, Na⁺) without impeding the anion.
Q4: How does solvent choice affect palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) with this substrate?
A4: Solvent choice is also critical for cross-coupling reactions. While polar aprotic solvents like dioxane and DMF are common, some studies on dichloropyrimidines have shown that alcoholic solvent mixtures can lead to greater reactivity, sometimes at lower temperatures.[10] The optimal solvent system often depends on the specific catalyst, base, and coupling partners used. A solvent screen is often a valuable exercise when developing a new cross-coupling protocol for this substrate.
Q5: I need to perform a di-substitution reaction. Does the solvent affect the second substitution?
A5: Yes. After the first nucleophile has been added, the pyrimidine ring becomes more electron-rich, which deactivates it towards the second substitution. To achieve di-substitution, you will often need more forcing conditions (higher temperature, longer reaction time). The solvent's role remains critical. A high-boiling polar aprotic solvent like DMSO or NMP is often preferred for di-substitution reactions as they allow for higher reaction temperatures while maintaining the benefits of a polar aprotic environment.
Data & Protocols
Table 1: Properties of Common Solvents and Their Suitability
| Solvent | Class | Dielectric Constant (ε) | Boiling Point (°C) | Suitability & Remarks |
| Dimethylformamide (DMF) | Polar Aprotic | 36.7 | 153 | Excellent: Good solvating power, high boiling point, enhances nucleophilicity. A go-to solvent for SNAr. |
| Dimethyl sulfoxide (DMSO) | Polar Aprotic | 46.7 | 189 | Excellent: Highest polarity and boiling point. Ideal for difficult or di-substitution reactions. Can be hard to remove.[8] |
| Acetonitrile (MeCN) | Polar Aprotic | 37.5 | 82 | Very Good: Excellent for reactions at moderate temperatures. Lower boiling point makes for easier workup. |
| Tetrahydrofuran (THF) | Polar Aprotic | 7.6 | 66 | Moderate: Lower polarity may limit solubility and reaction rates. Often used in cross-coupling reactions. |
| Ethanol (EtOH) | Polar Protic | 24.5 | 78 | Use with Caution: Risk of nucleophile deactivation and solvolysis.[2][7] May work for highly reactive nucleophiles. |
| Methanol (MeOH) | Polar Protic | 32.7 | 65 | Use with Caution: Similar risks to ethanol, but can be even more reactive in solvolysis.[7] |
| Toluene | Nonpolar | 2.4 | 111 | Poor: Generally unsuitable for SNAr due to low polarity and poor solubility of ionic reagents.[7] |
Experimental Protocol: General Procedure for Nucleophilic Substitution
This protocol provides a general method for the mono-substitution of this compound.
-
Reagent Preparation: In an oven-dried round-bottom flask under an inert atmosphere (N₂ or Argon), dissolve this compound (1.0 eq) in your chosen anhydrous polar aprotic solvent (e.g., DMF, 5-10 mL per mmol of substrate).
-
Addition of Base: If your nucleophile requires deprotonation (e.g., an alcohol or thiol), add a suitable base (e.g., NaH, K₂CO₃, 1.1-1.5 eq) and stir the mixture for 15-30 minutes at room temperature.
-
Nucleophile Addition: Add the nucleophile (1.0-1.2 eq), either neat or as a solution in the same anhydrous solvent, to the reaction mixture.
-
Reaction Monitoring: Stir the reaction at the desired temperature (ranging from room temperature to 100 °C, depending on the nucleophile's reactivity). Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Once the starting material is consumed, cool the reaction to room temperature. Quench the reaction by slowly adding water or a saturated aqueous solution of NH₄Cl.
-
Extraction: Extract the aqueous mixture with an appropriate organic solvent (e.g., Ethyl Acetate, Dichloromethane) three times.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.
References
-
Chemistry LibreTexts. (2021). 4.7: Solvent Effects in Nucleophilic Substitution. [Link]
-
MDPI. (2022). SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. [Link]
-
Beilstein Journals. (2011). Perhalogenated pyrimidine scaffolds. Reactions of 5-chloro-2,4,6-trifluoropyrimidine with nitrogen centred nucleophiles. [Link]
-
NIH National Center for Biotechnology Information. One-pot Double Suzuki Couplings of Dichloropyrimidines. [Link]
-
Organic Letters. (2003). A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine. [Link]
-
Wavefunction, Inc. (2021). Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. [Link]
-
YouTube. (2017). Nucleophilic Aromatic Substitution Reaction Mechanism - Meisenheimer Complex & Benzyne Intermediate. [Link]
-
Chemistry Stack Exchange. (2017). Nucleophilic aromatic substitution on pyrimidines: C2 vs C4 selectivity. [Link]
-
Master Organic Chemistry. (2012). Polar Protic? Polar Aprotic? Nonpolar? All About Solvents. [Link]
-
Tenger Chemical. (2024). Polar Protic vs Aprotic Solvents Key Uses & SN2 Reaction Guide. [Link]
-
Chemistry Steps. Polar Protic and Polar Aprotic Solvents. [Link]
-
Chemistry LibreTexts. (2021). 7.5: SN1 vs SN2. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Polar Protic and Polar Aprotic Solvents - Chemistry Steps [chemistrysteps.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. m.youtube.com [m.youtube.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Polar Protic vs Aprotic Solvents Key Uses & SN2 Reaction Guide [tengerchemical.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. One-pot Double Suzuki Couplings of Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Temperature Control in 4,6-Dichloro-5-methylpyrimidine Reactions
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support guide for handling 4,6-dichloro-5-methylpyrimidine reactions. This document is designed for researchers, chemists, and drug development professionals who work with this versatile but reactive intermediate. Precise temperature control is not merely a suggestion but a critical parameter for ensuring reaction safety, maximizing yield, and achieving high product purity. This guide provides field-proven insights, troubleshooting protocols, and answers to frequently asked questions to help you navigate the complexities of your experiments.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common high-level questions regarding the synthesis of this compound, with a focus on the critical role of temperature.
Q1: What is the primary synthetic route for this compound, and where is temperature control most critical?
A: The most common and industrially relevant method for synthesizing this compound is the chlorination of its precursor, 4,6-dihydroxy-5-methylpyrimidine (or its tautomer, 5-methyluracil). This transformation is typically achieved using a strong chlorinating agent, most commonly phosphorus oxychloride (POCl₃), often in the presence of a tertiary amine catalyst like N,N-dimethylaniline.[1] This process is analogous to a Vilsmeier-Haack reaction.[2]
Temperature control is paramount during three key stages:
-
Reagent Addition: The initial reaction between the dihydroxy precursor and POCl₃ is highly exothermic.
-
Reflux/Reaction: Maintaining a stable, elevated temperature is necessary to drive the reaction to completion.
-
Workup/Quenching: The destruction of excess POCl₃ is extremely hazardous if not managed correctly, with significant thermal risks.[3][4]
Q2: Why is the reaction of 4,6-dihydroxy-5-methylpyrimidine with POCl₃ so sensitive to temperature?
A: The sensitivity arises from a combination of factors:
-
Exothermic Reaction Kinetics: The initial chlorination steps release a significant amount of heat. Without proper cooling and controlled addition of reagents, the reaction rate can accelerate exponentially, leading to a dangerous, uncontrolled increase in temperature and pressure known as a "runaway reaction."[5]
-
Side Product Formation: If the temperature is too low during the reaction phase, the conversion may be incomplete. Conversely, excessively high temperatures can lead to the formation of undesired, often colored, byproducts or degradation of the target molecule, reducing both yield and purity.
-
Reagent Stability and Reactivity: POCl₃ is a highly reactive chemical that can react violently with water or moisture.[6] Its hydrolysis during the workup phase is also strongly temperature-dependent. Sluggish hydrolysis at low temperatures can lead to the accumulation of reactive intermediates, posing a risk of delayed and violent exothermic decomposition.[7][8]
Q3: What are the generally accepted temperature ranges for the synthesis?
A: While the optimal temperature profile can vary based on scale, specific reagents, and equipment, patent literature provides a well-established baseline. The process is typically multi-staged, with distinct temperature setpoints for each phase.
| Reaction Stage | Temperature Range (°C) | Rationale & Key Considerations |
| Initial Mixing / Reagent Addition | 40 – 95 °C | The precursor is added slowly to POCl₃ within this range to control the initial exotherm. Some protocols start lower and allow the reaction to warm up.[5][9] |
| Heating & Reflux | 100 – 120 °C | After addition is complete, the mixture is heated to reflux to ensure the reaction goes to completion. Reaction time at this stage is typically several hours.[1][5][9] |
| Cooling | < 25 – 90 °C | Before quenching, the reaction mixture must be cooled significantly to reduce the initial energy of the system, but not so low as to make the mixture overly viscous or to stall the subsequent quench reaction.[5][9] |
| Quenching (Hydrolysis) | 35 – 60 °C | The reaction mixture is added slowly to a quenching solution (e.g., ice-water, aqueous base, or a buffered solution) while maintaining the quench vessel's temperature. Temperatures above 60°C can promote side reactions during hydrolysis[5], while temperatures that are too low (<20°C) risk a delayed, violent exotherm.[3][7] |
Section 2: Troubleshooting Guide
This guide provides solutions to specific issues encountered during the experiment, directly linking them to temperature control causality.
Problem 1: My reaction experienced a sudden, uncontrolled temperature spike and pressure increase after I started adding the 4,6-dihydroxy-5-methylpyrimidine.
-
Question: What caused this runaway reaction, and how can I prevent it?
-
Answer:
-
Causality: You have likely experienced a thermal runaway due to an excessive reaction rate. This is almost always caused by adding the reactant too quickly or starting the addition at a temperature that is too high. The heat generated by the exothermic reaction outpaced the ability of your cooling system to dissipate it, leading to an exponential increase in reaction rate and temperature.
-
Preventative Protocol:
-
Ensure Adequate Cooling: Before starting, verify that your cooling bath/condenser is functioning at maximum efficiency and is appropriately sized for the reaction scale.
-
Controlled Addition: Add the 4,6-dihydroxy-5-methylpyrimidine precursor portion-wise or via a solid addition funnel at a rate that allows the internal temperature to remain stable within the target range (e.g., 80-95°C).[5]
-
Monitor Internal Temperature: Do not rely on the bath temperature. Use a calibrated thermocouple probe placed directly in the reaction mixture to get a true reading of the internal temperature.
-
Immediate Action Plan: If you observe the temperature rising uncontrollably, immediately stop the addition and prepare for emergency cooling (e.g., adding dry ice to the cooling bath).
-
-
Problem 2: The yield of this compound is very low, and my crude product contains a lot of unreacted starting material.
-
Question: I followed the procedure, but the conversion is poor. Is temperature the culprit?
-
Answer:
-
Causality: Low conversion is typically due to insufficient thermal energy or reaction time. The chlorination reaction has a significant activation energy that must be overcome to proceed to completion.
-
Troubleshooting Steps:
-
Verify Reflux Temperature: Ensure that the reaction mixture reaches and maintains the target reflux temperature (110–120 °C).[5] A lower temperature may be due to improper heating mantle settings or excessive heat loss.
-
Increase Reflux Time: If the temperature is correct, the reaction may simply require more time. Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, HPLC, or NMR) to determine when the starting material has been fully consumed.[10]
-
Check Catalyst: In catalyzed reactions, ensure the tertiary amine catalyst was added in the correct amount. Its absence or degradation can lead to a sluggish reaction that fails to go to completion at the standard temperature.
-
-
Problem 3: My post-reaction quench was extremely violent and difficult to control, even though I added the mixture to an ice bath.
-
Question: I thought quenching at 0°C was safer. Why did it react so violently?
-
Answer:
-
Causality: This is a classic and dangerous misconception when quenching excess POCl₃. Phosphorus oxychloride hydrolysis is notoriously sluggish at very low temperatures (0-5°C).[4][7] When you add the reaction mixture to ice-water, the POCl₃ (which is also not very soluble) does not react immediately. Instead, it accumulates at the bottom of the flask. As you add more, or as the mixture slowly warms and stirs, the hydrolysis reaction finally initiates. At this point, the entire accumulated amount of POCl₃ reacts at once, resulting in a sudden, massive, and often uncontrollable exotherm.[4]
-
Self-Validating Safety Protocol (Reverse Quench):
-
Prepare the Quench Vessel: Use a separate, appropriately sized vessel containing your quenching solution (e.g., a buffered aqueous solution of sodium acetate or simply water).[3]
-
Maintain Controlled Temperature: Stir the quenching solution vigorously and maintain its temperature in a controlled, slightly elevated range, such as 35-40°C .[3] This ensures that each drop of the reaction mixture reacts immediately and completely upon addition, preventing accumulation.
-
Perform a Reverse Quench: Slowly add the cooled reaction mixture dropwise via an addition funnel into the vigorously stirring quenching solution. Never add water to the reaction mixture.
-
Monitor the Quench: Monitor the temperature of the quench vessel throughout the addition, adjusting the addition rate to maintain the target temperature.
-
-
Troubleshooting Flowchart
Caption: Troubleshooting workflow for temperature-related issues.
Section 3: Key Experimental Protocols
The following protocols are provided as a baseline. Researchers must adapt them to their specific laboratory conditions and perform a thorough safety assessment before beginning any work.
Protocol 1: Synthesis of this compound
This protocol describes the chlorination of 4,6-dihydroxy-5-methylpyrimidine using POCl₃.
Materials:
-
4,6-dihydroxy-5-methylpyrimidine (1.0 eq)
-
Phosphorus oxychloride (POCl₃) (5-10 eq, often used as solvent)
-
N,N-dimethylaniline (catalytic, ~0.1 eq)
-
Toluene or other suitable extraction solvent
-
5-15% Sodium hydroxide solution
-
Saturated sodium chloride solution (brine)
-
Anhydrous sodium sulfate
Procedure:
-
Setup: Assemble a flame-dried, three-neck round-bottom flask equipped with a mechanical stirrer, a reflux condenser with a gas outlet connected to a scrubber (to neutralize HCl gas), and a temperature probe.
-
Charging Reagents: Under an inert atmosphere (nitrogen or argon), charge the flask with phosphorus oxychloride (POCl₃) and N,N-dimethylaniline.
-
Initial Heating: Begin stirring and heat the POCl₃ solution to the target addition temperature, typically between 40-80°C.[9]
-
Controlled Addition: Slowly and portion-wise, add the 4,6-dihydroxy-5-methylpyrimidine to the stirred POCl₃ solution. CRITICAL: Monitor the internal temperature closely. The addition rate should be controlled to prevent the temperature from exceeding the set range (e.g., 80-95°C).[5]
-
Reflux: Once the addition is complete, heat the reaction mixture to reflux (approx. 110-120°C) and maintain this temperature for 4-10 hours, or until reaction completion is confirmed by an appropriate analytical method.[1][5]
-
Cooling: After the reaction is complete, turn off the heating and allow the mixture to cool to below 90°C, preferably to room temperature (<25°C).[5][9]
-
Solvent Removal (Optional but Recommended): Distill off the excess POCl₃ under reduced pressure. This significantly reduces the hazard and violence of the subsequent quench.
-
Quenching: Follow the safe quenching protocol outlined below (Protocol 2).
-
Workup: After quenching, transfer the mixture to a separatory funnel. Extract the aqueous layer multiple times with an organic solvent like toluene.[9] Combine the organic layers.
-
Washing: Wash the combined organic phase sequentially with a 5-15% sodium hydroxide solution, water, and finally, saturated brine.[9]
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude this compound, which can be further purified if necessary.
Protocol 2: Safe Quenching of Excess Phosphorus Oxychloride
This protocol describes a validated method for safely neutralizing residual POCl₃ post-reaction.
Caption: Workflow for the safe reverse quenching of POCl₃.
Procedure:
-
Prepare Quench Vessel: In a separate flask large enough to contain both the reaction mixture volume and the quench solution, place water (or an aqueous buffer like sodium acetate) and begin vigorous mechanical stirring.[3]
-
Set Quench Temperature: Gently warm the quenching solution and maintain its temperature between 35-40°C .[3]
-
Initiate Reverse Quench: Ensure the main reaction mixture has cooled significantly. Slowly, add the reaction mixture dropwise to the surface of the vigorously stirring, warm quenching solution.
-
Maintain Control: The addition should be slow enough that the temperature of the quenching vessel does not rise uncontrollably. If the temperature increases, pause the addition until it stabilizes back in the 35-40°C range.
-
Completion and Aging: After the addition is complete, allow the quenched mixture to stir for an additional 30-60 minutes to ensure all reactive phosphorus species are fully hydrolyzed.[7] The mixture is now ready for standard extractive workup.
References
- Method for purifying 4, 6-dichloro pyrimidine. CN103450094A.
- Preparation method of 5-methoxy-4,6-dichloropyrimidine. CN103910683A.
- Synthesis of 4,5,6-trichloropyrimidine-2-carbonitrile from 4,6-dichloro-2-(methylthio)pyrimidine. Arkivoc.
- A kind of synthetic method of 4,6-dichloro-2-methylthio-5-nitropyrimidine. CN109866160A.
-
SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. MDPI. [Link]
-
How can I properly quench POCl3? ResearchGate. [Link]
-
My friend phosphorus oxychloride. Chemical Space Blog. [Link]
-
PHOSPHORUS OXYCHLORIDE HAZARD SUMMARY. NJ.gov. [Link]
-
Hydrolysis of Phosphoryl Trichloride (POCl3): Characterization, in Situ Detection, and Safe Quenching of Energetic Metastable Intermediates. ACS Publications. [Link]
Sources
- 1. CN102952084A - A kind of synthetic method of 4,6-dichloro-2-methylthio-5-nitropyrimidine - Google Patents [patents.google.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. chemicalspace.wordpress.com [chemicalspace.wordpress.com]
- 5. CN103910683A - Preparation method of 5-methoxy-4,6-dichloropyrimidine - Google Patents [patents.google.com]
- 6. nj.gov [nj.gov]
- 7. benchchem.com [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. CN103450094A - Method for purifying 4, 6-dichloro pyrimidine - Google Patents [patents.google.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Validation & Comparative
Comparing reactivity of 4,6-Dichloro-5-methylpyrimidine with other dichloropyrimidines
Topic: Comparing Reactivity of 4,6-Dichloro-5-methylpyrimidine with Other Dichloropyrimidines Content Type: Technical Comparison Guide
A Guide for Medicinal Chemists and Process Engineers
Executive Summary
In the landscape of pyrimidine scaffolds, This compound (CAS 4316-97-6) occupies a unique niche defined by symmetry and steric modulation . Unlike its 2,4-dichloro counterparts, which suffer from regioselectivity challenges (C4 vs. C2 competition), the 4,6-dichloro-5-methyl variant offers a single, predictable site for mono-substitution. However, the C5-methyl group introduces specific steric and electronic deactivation that distinguishes it from the more reactive 4,6-dichloropyrimidine (5-H). This guide dissects these nuances to aid in scaffold selection and reaction optimization.
Mechanistic Analysis: The 5-Methyl Effect[1]
Electronic Modulation
The pyrimidine ring is electron-deficient, facilitating Nucleophilic Aromatic Substitution (
-
4,6-Dichloropyrimidine (5-H): Highly reactive. The C5-hydrogen offers no steric hindrance and no electron donation.
-
This compound: The C5-methyl group is weakly electron-donating (+I effect). This increases electron density in the ring, slightly raising the LUMO energy and decreasing electrophilicity at C4/C6 compared to the 5-H analog.
-
2,4-Dichloropyrimidine: The C4 position is significantly more reactive than C2 due to the para-like relationship with the N1 nitrogen.
Steric Hindrance
The C5-methyl group is the critical differentiator. It sits ortho to both reactive chlorides.
-
Impact on
: Nucleophile approach is sterically impeded. While small nucleophiles (e.g., methoxide, methylamine) react readily, bulky nucleophiles (e.g., tert-butylamine, substituted anilines) require higher temperatures or prolonged reaction times compared to the 5-H scaffold. -
Impact on Catalysis: In Suzuki-Miyaura couplings, the C5-methyl group can hinder the oxidative addition step or the reductive elimination if the phosphine ligands are also bulky.
Visualization: Reaction Mechanism & Steric Clash
The following diagram illustrates the
Figure 1:
Comparative Performance Data
The following table synthesizes experimental observations to compare the 5-methyl variant against standard alternatives.
| Feature | This compound | 4,6-Dichloropyrimidine (5-H) | 2,4-Dichloropyrimidine |
| Symmetry | Perfectly Symmetric ( | Symmetric | Asymmetric |
| Mono-substitution | Single Product (High Yield) | Single Product (High Yield) | Mixture (C4 major / C2 minor) |
| Reactivity Rate | Moderate (Deactivated by 5-Me) | High | High (at C4) |
| Steric Hindrance | High (Ortho-methyl effect) | Low | Low (at C4) |
| Di-substitution | Difficult (Requires forcing conditions) | Moderate | Feasible (Sequential) |
| Key Application | Symmetric linkers, kinase inhibitors requiring 5-Me | General pyrimidine synthesis | Differentiated bi-functionalization |
Experimental Protocols
Protocol A: Regioselective Mono-Amination ( )
Objective: Synthesize 4-amino-6-chloro-5-methylpyrimidine derivatives. Rationale: The symmetry of the starting material ensures that the first substitution produces only one regioisomer. The 5-methyl group requires slightly more thermal energy than the 5-H analog.
-
Stoichiometry: Dissolve This compound (1.0 eq) in Isopropanol or DMF (0.2 M concentration).
-
Base Selection: Add DIPEA (1.2 eq) or K₂CO₃ (1.5 eq). Note: For weak nucleophiles like anilines, use K₂CO₃ in DMF.
-
Nucleophile Addition: Add the amine (1.05 eq) slowly.
-
Reaction Conditions:
-
Aliphatic Amines: Stir at 60–80°C for 2–4 hours. (Compare to RT for 5-H analog).
-
Anilines: Heat to 100–120°C for 6–12 hours.
-
-
Workup: Pour into water. The mono-substituted product typically precipitates. Filter and wash with water.
-
Expected Yield: 75–90%.
Protocol B: Suzuki-Miyaura Cross-Coupling
Objective: Install an aryl group at C4. Rationale: Palladium catalysis is effective, but bulky ligands should be avoided if possible due to the ortho-methyl group.
-
Setup: Charge a flask with This compound (1.0 eq), Arylboronic acid (1.1 eq), and K₃PO₃ (2.0 eq).
-
Solvent System: 1,4-Dioxane/Water (4:1 ratio).
-
Catalyst: Add Pd(PPh₃)₄ (5 mol%). Alternative: Pd(dppf)Cl₂ for sterically demanding boronic acids.
-
Conditions: Degas with Argon. Heat at 90°C for 4–8 hours.
-
Note: The 5-H analog typically reacts at 70–80°C; the 5-methyl group requires the higher end of the temperature range.
-
-
Purification: Silica gel chromatography (Hexane/EtOAc).
Strategic Selection Guide
Use this decision tree to determine if this compound is the correct scaffold for your campaign.
Figure 2: Decision tree for selecting dichloropyrimidine starting materials.
References
-
BenchChem. Application Notes and Protocols for Nucleophilic Substitution on 4,6-Dichloropyrimidin-5-amine. (2025).[2][3] Link
-
MDPI. Suzuki–Miyaura Reactions of 5-(4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst. (2022).[4][5][6] Link
-
National Institutes of Health (NIH). Mono- and Diamination of 4,6-Dichloropyrimidine with Adamantane-Containing Amines. (2020).[7] Link
-
WuXi AppTec. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. (2023). Link
-
ChemRxiv. Symmetric 4,6-Dialkyl/arylamino-5-nitropyrimidines: Theoretical Explanation of Reactivity. (2024). Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. 4,6-Dichloro-5-methoxypyrimidine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chemical and enzymatic modifications of 5-methylcytosine at the intersection of DNA damage, repair, and epigenetic reprogramming | PLOS One [journals.plos.org]
- 6. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
Executive Summary: The "Methyl Effect" in Pyrimidine Scaffolds
Analysis of 4,6-Dichloro-5-methylpyrimidine Reaction Products
For medicinal chemists and process scientists, This compound represents a critical divergence from the standard 4,6-dichloropyrimidine scaffold. While both serve as electrophilic cores for nucleophilic aromatic substitution (
Key Comparison:
-
4,6-Dichloropyrimidine (Standard): High reactivity, prone to over-substitution (formation of 4,6-disubstituted byproducts), and lacks regiochemical markers if symmetric.
-
This compound (Topic): Reduced electrophilicity due to the inductive (+I) effect of the methyl group. The steric bulk at C5 suppresses "runaway" double substitutions, offering superior control for mono-functionalization, though often requiring elevated reaction temperatures or stronger catalysts.
Comparative Analysis: Reactivity Profiles
The following data synthesizes experimental trends for mono-functionalization (creation of 4-substituted-6-chloro-5-methylpyrimidines).
| Feature | 4,6-Dichloropyrimidine (Control) | This compound (Target) | Mechanistic Insight |
| High (Room Temp to 60°C) | Moderate (60°C to Reflux) | C5-Methyl (+I effect) raises LUMO energy, making C4/C6 less electrophilic. | |
| Selectivity (Mono vs. Bis) | Low (Requires strict stoichiometry/temp control) | High | Steric hindrance at C5 discourages the second nucleophile from attacking the C6 position after C4 is substituted. |
| Hydrolysis Stability | Low (Prone to hydrolysis in moist air) | Moderate | Methyl group provides steric shielding against water attack. |
| Suzuki Coupling | Fast (Standard Pd catalysts) | Moderate (May require bulky ligands) | Sterics can interfere with the oxidative addition step of the Pd-cycle. |
Mechanistic Visualization
Diagram 1: The Steric-Electronic Gatekeeper Effect
This diagram illustrates why the 5-methyl group enhances mono-selectivity during nucleophilic attack.
Experimental Protocols
Protocol A: Highly Selective Mono-Amination ( )
Objective: Synthesis of 4-amino-6-chloro-5-methylpyrimidine derivatives. Rationale: Unlike the non-methylated analog, this reaction can be pushed to higher temperatures to ensure conversion without significant risk of double-addition.
-
Reagents:
-
Substrate: this compound (1.0 equiv)
-
Nucleophile: Primary/Secondary Amine (1.05 equiv)
-
Base: DIPEA (Diisopropylethylamine) (1.2 equiv) - Chosen for solubility.
-
Solvent: Isopropanol (IPA) or Ethanol. Protic solvents stabilize the leaving group transition state.
-
-
Procedure:
-
Step 1: Dissolve this compound in IPA (0.5 M concentration).
-
Step 2: Add DIPEA followed by the amine dropwise at Room Temperature (RT).
-
Step 3: Heat to 80°C (Reflux) . Note: The non-methylated analog often reacts at RT; the 5-methyl variant requires this thermal energy.
-
Step 4: Monitor via TLC (Hexane:EtOAc 3:1). Reaction is typically complete in 4–6 hours.
-
Step 5: Cool to RT. If the product precipitates, filter. If not, remove solvent in vacuo and partition between EtOAc/Water.
-
-
Validation Criteria:
-
Yield: Expect 85–95%.
-
1H NMR: Look for the disappearance of the symmetric pyrimidine signal and the appearance of the amine N-H or alkyl protons.
-
Protocol B: Suzuki-Miyaura Cross-Coupling
Objective: Synthesis of 4-aryl-5-methyl-6-chloropyrimidines.
Rationale: The C-Cl bond is deactivated. Standard
-
Reagents:
-
Procedure:
-
Step 1: Degas solvents with Nitrogen/Argon for 15 mins (Critical for deactivated substrates).
-
Step 2: Combine substrate, boronic acid, and catalyst in the reaction vessel.
-
Step 3: Add solvent and aqueous base.
-
Step 4: Heat to 90–100°C for 12 hours.
-
Step 5: Filter through Celite to remove Pd black.
-
Decision Matrix: Scaffold Selection
Use this workflow to determine if the 5-methyl variant is required for your specific drug design program.
References
-
BenchChem. (2025). Application Notes and Protocols for Nucleophilic Substitution on 4,6-Dichloropyrimidin-5-amine. (Provides comparative baseline for 5-substituted pyrimidines).
-
National Institutes of Health (NIH). (2025). Crystal structure of this compound. (Structural confirmation of planarity and steric data).
-
ResearchGate. (2025). Synthesis of 4-Aryl and Unsymmetrical 4,6-Diarylpyrimidines by the Suzuki-Miyaura Cross-Coupling Reaction. (Optimization of Pd-catalysts for dichloropyrimidines).
-
Google Patents. (2022). Process for synthesis of 2,4-dichloro-5-aminopyrimidine (WO2022090101A1). (Reference for industrial handling of similar chlorinated pyrimidines).
-
Organic Chemistry Portal. (2025). Suzuki Coupling Mechanism and Catalyst Selection.[5]
Sources
- 1. CN102161660A - Preparation method of 2-(6-chloro-2-methylpyrimidinyl-4-amino)-N-(2-chloro-6-methylphenyl)-5-thiazolecarboxamide - Google Patents [patents.google.com]
- 2. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Suzuki Coupling [organic-chemistry.org]
Comparative Guide: Functional Alternatives to 4,6-Dichloro-5-methylpyrimidine in MedChem Synthesis
Executive Summary & Strategic Context
4,6-Dichloro-5-methylpyrimidine (CAS: 4316-97-6) is a workhorse scaffold in medicinal chemistry, widely used to synthesize kinase inhibitors, antivirals, and agrochemicals. Its symmetry simplifies initial analysis, but this same symmetry often becomes a liability when distinct functionalization at C4 and C6 is required (desymmetrization). Furthermore, the C5-methyl group introduces steric bulk that can retard nucleophilic aromatic substitution (
This guide analyzes three distinct classes of alternatives designed to overcome specific synthetic bottlenecks:
-
Reactivity Enhancement: Fluorinated analogs for difficult nucleophiles.
-
Regio-Control: Thiomethyl-protected variants for precise C2 vs. C4/6 discrimination.
-
Isomeric Tuning: 2,4-Dichloro isomers for altering Structure-Activity Relationships (SAR).
Mechanistic Basis for Selection
To select the correct alternative, one must understand the limiting factors of the parent compound. The
The "Element Effect" and C5-Sterics
-
Leaving Group Ability: Contrary to
/ reactions, fluoride is often a superior leaving group to chloride in (the "Element Effect").[2] The high electronegativity of fluorine stabilizes the anionic Meisenheimer intermediate, lowering the activation energy of the rate-determining addition step. -
C5-Methyl Influence: The methyl group at C5 is electron-donating (weakly deactivating the ring) and sterically hinders attack at the adjacent C4/C6 positions.
Decision Matrix (Visualization)
Figure 1: Strategic decision tree for selecting pyrimidine building blocks based on synthetic hurdles.
Detailed Comparative Analysis
Alternative A: 4,6-Difluoro-5-methylpyrimidine
Best For: Accelerating reactions with weak or bulky nucleophiles (e.g., electron-deficient anilines).
-
Mechanism: The strong inductive effect (-I) of fluorine lowers the LUMO energy of the pyrimidine ring more effectively than chlorine, facilitating the initial nucleophilic attack.
-
Performance Data:
-
Reaction Time: Typically 40-60% faster than the dichloro- analog.
-
Temperature: Often allows reaction at room temperature where the dichloro- analog requires heating (>80°C), reducing thermal degradation of sensitive substrates.
-
Alternative B: 4,6-Dichloro-2-(methylthio)-5-methylpyrimidine
Best For: Sequential functionalization and C2-protection.
-
Mechanism: The 2-SMe group acts as a "mask." It is stable to standard
conditions used to displace the C4/C6 chlorines. Once the pyrimidine wings are functionalized, the SMe group can be activated via oxidation (to sulfone/sulfoxide) and displaced by a final nucleophile. -
Workflow Advantage: This reagent prevents premature reaction at the C2 position, a common side-reaction in highly forcing conditions.
Alternative C: 2,4-Dichloro-5-methylpyrimidine (Isomer)
Best For: Altering vector space in Drug Discovery (SAR exploration).
-
Regioselectivity Profile: Unlike the symmetric 4,6-isomer, the 2,4-isomer has distinct electronic environments.
-
Standard Rule: Nucleophilic attack favors C4 due to the para-like relationship with N1 and ortho-like with N3.
-
Exception: Bulky C5 substituents can sometimes push selectivity toward C2, though C4 usually dominates.
-
Comparative Data Summary
| Feature | 4,6-Dichloro-5-methyl (Standard) | 4,6-Difluoro-5-methyl (Alt A) | 4,6-Dichloro-2-(methylthio) (Alt B) | 2,4-Dichloro-5-methyl (Alt C) |
| Primary Utility | General Scaffold | High Reactivity | C2-Protection / Multi-step | SAR / Vector Change |
| Reactivity ( | Moderate | High (Fast) | Moderate | High (C4 selective) |
| Symmetry | Asymmetric | |||
| Cost | Low | High | Moderate | Low |
| Leaving Group | Chloride | Fluoride | Chloride (then Sulfone) | Chloride |
Experimental Protocols
Protocol 1: Accelerated Displacement using Fluoro-Analog
Use this protocol when the standard dichloro-reagent yields <30% or requires temperatures >120°C.
-
Setup: In a dry round-bottom flask, dissolve 4,6-Difluoro-5-methylpyrimidine (1.0 equiv) in anhydrous THF or DMF (0.2 M).
-
Addition: Add the nucleophile (e.g., aniline derivative, 1.05 equiv) and a non-nucleophilic base (DIPEA or
, 2.0 equiv). -
Reaction: Stir at Room Temperature for 2-4 hours. Monitor via TLC (or LCMS).
-
Note: The fluoro-analog often reacts instantly with aliphatic amines; cooling to 0°C may be required.
-
-
Workup: Dilute with EtOAc, wash with water (x3) and brine. Dry over
. -
Validation:
NMR will show the disappearance of the starting material signal and the appearance of a single fluorine peak (if mono-substituted) with a distinct shift.
Protocol 2: The "SMe-Activation" Route (For Alternative B)
This workflow allows distinct groups at C4/6 and C2.
Figure 2: Sequential functionalization workflow using the thiomethyl protecting group.
-
Step 1 (Desymmetrization): React 4,6-dichloro-2-(methylthio)-5-methylpyrimidine with Nucleophile A (1.0 equiv) in EtOH/DIPEA at 60°C. Isolate the mono-chloro intermediate.
-
Step 2 (Second Displacement): React with Nucleophile B (if creating a symmetric 4,6-product, skip to Step 3).
-
Step 3 (Activation): Dissolve the intermediate in DCM. Add mCPBA (2.2 equiv) at 0°C. Stir for 2 hours to convert the 2-SMe group to 2-
(sulfone).-
Safety: Peroxides are shock-sensitive. Ensure reducing quench (
).
-
-
Step 4 (Final Displacement): The sulfone is a "super-leaving group." React with Nucleophile C at 0°C to Room Temp to install the final group at C2.
References
-
Joule, J. A., & Mills, K. (2010).[3] Heterocyclic Chemistry (5th ed.). Wiley. (Standard text regarding pyrimidine reactivity and the effect of substituents on
rates). -
WuXi AppTec. (2021). Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines.Link
-
Kalogirou, A. S., et al. (2020).[4] Synthesis of 4,5,6-trichloropyrimidine-2-carbonitrile from 4,6-dichloro-2-(methylthio)pyrimidine.[4] Arkivoc.[4] Link
-
Bunnett, J. F. (1951). The Element Effect in Nucleophilic Aromatic Substitution.[2] (Foundational theory on Fluorine vs. Chlorine leaving group ability).
-
Sigma-Aldrich. Product Specification: 4,6-Dichloro-2-(methylthio)pyrimidine.Link
Sources
Comparative Guide: Strategies for C-N Bond Formation on Dichloropyrimidine Scaffolds
Executive Summary
The functionalization of dichloropyrimidines, particularly 2,4-dichloropyrimidine (2,4-DCP) , is a cornerstone in the synthesis of kinase inhibitors and nucleotide analogs. The central challenge in this chemistry is regioselectivity . While the C4 position is electronically more deficient and thus more reactive, standard Nucleophilic Aromatic Substitution (
This guide compares two primary methodologies for C-N bond formation:
-
Classical
: Cost-effective but often plagued by poor regiocontrol. -
Pd-Catalyzed Amination (Buchwald-Hartwig): Offers superior regiocontrol (often >30:1 favoring C4) and reactivity with deactivated amines, though at a higher material cost.
We also detail a third "Inversion" strategy for accessing the elusive C2-amino product directly.
Part 1: Mechanistic Foundation & Regioselectivity
The Electronic Bias
In 2,4-dichloropyrimidine, the C4 and C2 positions are both electrophilic, but they are not equal.
-
C4 Position: The nitrogen atoms at positions 1 and 3 exert a synergistic electron-withdrawing effect on C4 (para-like and ortho-like). This makes C4 the kinetic product in standard
reactions. -
C2 Position: Flanked by two nitrogens (ortho-like), it is less electrophilic than C4 but still reactive.
The Selectivity Problem
Under thermal
Figure 1: Divergent pathways for C-N bond formation.[1][2] Classical
Part 2: Comparative Analysis of Methods
Method A: Classical (Thermal/Base)
-
Mechanism: Addition-Elimination.
-
Pros: No heavy metals, low cost, scalable.
-
Cons: Poor regioselectivity with small/linear amines; harsh conditions required for deactivated anilines.
-
Best For: Symmetric substrates (e.g., 4,6-dichloropyrimidine) or when the amine is extremely bulky (sterics enhance C4 selectivity).
Method B: Pd-Catalyzed Amination (Buchwald-Hartwig)[3][4]
-
Mechanism: Oxidative Addition
Transmetallation/Amine Binding Reductive Elimination. -
Pros: Exceptional C4 selectivity (>30:1); works at lower temperatures (-20°C to rt); tolerates weak nucleophiles.
-
Cons: Cost of Pd/Ligand; requires inert atmosphere; residual metal removal.
-
Best For: Complex synthesis where isomer separation is difficult; coupling valuable late-stage amines.
Performance Data Comparison
The following table summarizes the regioselectivity (C4:C2 ratio) for the amination of 6-aryl-2,4-dichloropyrimidines.
| Amine Substrate | Method A ( | Method B (Pd-Cat) Ratio | Yield (Method B) |
| Diethylamine | 2 : 1 | > 30 : 1 | 90% |
| Pyrrolidine | 4 : 1 | 10 : 1 | 85% |
| Morpholine | 3 : 1 | > 30 : 1 | 92% |
| Aniline | 70 : 30 | 91 : 9 * | 93% |
*Note: Aniline selectivity under Pd-conditions is often driven by base-mediated deprotonation (forming anilide) rather than pure catalysis, yet the low-temp LiHMDS protocol is critical for control.
Part 3: Experimental Protocols
Protocol 1: Highly Regioselective C4-Amination (Pd-Catalyzed)
Validated for aliphatic secondary amines.
Reagents:
-
Substrate: 2,4-Dichloropyrimidine derivative (1.0 equiv)
-
Amine: Secondary amine (1.1 equiv)
-
Catalyst:
(2 mol%) -
Ligand: dppb (1,4-bis(diphenylphosphino)butane) (2 mol%)
-
Base: LiHMDS (1.0 M in THF, 1.2 equiv)
-
Solvent: Anhydrous THF
Step-by-Step Workflow:
-
Catalyst Pre-activation: In a flame-dried flask under Argon, mix
and dppb in THF. Stir at room temperature for 15 minutes to form the active catalyst species. -
Substrate Addition: Cool the mixture to -20°C . Add the 2,4-dichloropyrimidine substrate.[3][4][5][6][7][8][9]
-
Base/Amine Complex: In a separate vial, mix the amine and LiHMDS at -20°C. Note: LiHMDS does not fully deprotonate dialkylamines but forms a reactive complex.
-
Addition: Slowly cannulate the amine/base mixture into the catalyst/substrate flask over 10 minutes.
-
Reaction: Stir at -20°C for 1 hour. Monitor by HPLC/TLC.
-
Quench: Add saturated
solution. Extract with EtOAc.
Why this works: The low temperature (-20°C) suppresses the background
Protocol 2: C2-Selective Amination (The "Tertiary Amine" Inversion)
Direct C2 amination is difficult. This protocol uses a tertiary amine as a "shuttle" to achieve formal C2 substitution.[7]
Concept: Reaction of 5-substituted-2,4-dichloropyrimidines with tertiary amines results in highly selective C2 attack, followed by in-situ dealkylation.[7][10]
Reagents:
-
Substrate: 2,4-dichloro-5-nitropyrimidine (Activated substrates work best).
-
Nucleophile:
-methylpyrrolidine (or other tertiary amines). -
Solvent: Acetonitrile or DMF.
Step-by-Step Workflow:
-
Dissolve substrate in Acetonitrile.
-
Add
-methylpyrrolidine (2.0 equiv). -
Heat to 80°C for 2-4 hours.
-
Mechanism: The tertiary amine attacks C2 (steric/electronic reasons specific to 5-substituents). The resulting quaternary ammonium salt undergoes demethylation (by chloride ion), yielding the C2-pyrrolidinyl product.
-
Result: Access to C2-amino pyrimidines without needing to block C4 first.[7]
Part 4: Troubleshooting & Optimization
Solvent Effects on Regioselectivity
For standard
-
Polar Aprotic (DMF, DMSO): Increases the rate of reaction but often erodes regioselectivity (makes the nucleophile too "hot").
-
Protic Solvents (n-BuOH, i-PrOH): Can enhance selectivity via hydrogen bonding to the N3 nitrogen, effectively shielding C2 or activating C4.
-
Recommendation: If using Method A (
), switch from DMF to THF or Toluene (non-polar) to maximize steric differentiation between C2 and C4.
Handling 4,6-Dichloropyrimidine
Unlike the 2,4-isomer, 4,6-DCP is symmetric. The challenge is stopping at mono-substitution.
-
Problem: The first amine group is electron-donating, deactivating the ring. However, if the temperature is too high, bis-substitution occurs.
-
Solution: Use 1.05 equiv of amine and
in water/dioxane mixtures at 0°C to rt . The biphasic nature often precipitates the mono-product, preventing over-reaction.
Figure 2: Decision matrix for selecting the optimal synthetic strategy based on regiochemical targets.
References
-
A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine. Source: Organic Letters (ACS Publications) [Link] (Key reference for the Pd/LiHMDS protocol and C4 vs C2 selectivity data).
-
Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. Source: Journal of Organic Chemistry (PubMed/NIH) [Link] (Source for the "Tertiary Amine" C2-inversion strategy).
-
C2-selective Pd-catalyzed cross-coupling of 2,4-Dihalopyrimidines. Source: American Chemical Society (ACS) [Link]Note: Link directs to general ACS; specific paper is Neufeldt et al., JACS 2021.
-
Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. Source: WuXi AppTec / QM Magic Class [Link] (Source for mechanistic insights and LUMO analysis).
Sources
- 1. tcichemicals.com [tcichemicals.com]
- 2. Dichotomy in Regioselectivity of SnAr Reactions with 2-MeSO2-4-Chloropyrimidine-Magical Power of Quantum Mechanics-Chemistry [chemistry.wuxiapptec.com]
- 3. Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 7. researchgate.net [researchgate.net]
- 8. C2-selective Pd-catalyzed cross-coupling of 2,4-Dihalopyrimidines - American Chemical Society [acs.digitellinc.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Quantitative Analysis of Product Mixtures from Dichloropyrimidine Reactions
Introduction: The Critical Role of Quantitative Analysis in Pyrimidine-Based Drug Discovery
Dichloropyrimidines are cornerstone building blocks in medicinal chemistry, forming the core scaffold of numerous FDA-approved drugs, particularly in oncology and immunology. Their utility stems from the differential reactivity of the two chlorine atoms, typically at the C2 and C4 positions, which allows for sequential and regioselective nucleophilic aromatic substitution (SNAr) reactions.[1][2] However, the term "regioselective" often belies a more complex reality. The reaction of a nucleophile with a dichloropyrimidine frequently yields a mixture of C2- and C4-substituted isomers, along with potential di-substituted byproducts.[2][3][4]
For researchers in drug development, the precise quantification of these product mixtures is not a mere academic exercise; it is a critical determinant of process viability, purification strategy, and ultimately, the safety and efficacy of the final active pharmaceutical ingredient (API). An uncharacterized isomeric impurity can have vastly different pharmacological or toxicological profiles. This guide provides a comparative analysis of the primary analytical techniques used to resolve and quantify these challenging product mixtures, grounded in the practical realities of a process chemistry environment.
The Underlying Challenge: Understanding Regioselectivity in SNAr Reactions
The reactivity of dichloropyrimidines is governed by the electron-deficient nature of the pyrimidine ring, which activates the chlorine substituents towards nucleophilic attack.[2][5] In unsubstituted 2,4-dichloropyrimidine, the C4 position is generally more electrophilic and thus more reactive than the C2 position.[3][6][7] This preference is due to superior stabilization of the Meisenheimer intermediate formed during nucleophilic attack at the C4 position.[5]
However, this inherent selectivity is highly sensitive and can be modulated or even reversed by several factors:
-
Ring Substituents: Electron-donating groups (EDGs) at the C6 position can reverse the selectivity, favoring C2 substitution, while electron-withdrawing groups (EWGs) at the C5 position enhance the preference for C4 attack.[3][4]
-
Nature of the Nucleophile: While many nucleophiles prefer the C4 position, some, like certain tertiary amines, can exhibit high C2 selectivity.[4] Neutral nitrogen nucleophiles often produce isomer mixtures.[2]
-
Reaction Conditions: The choice of solvent, base, and temperature can significantly influence the C4/C2 product ratio.[4][6]
This variability necessitates robust analytical methods capable of accurately determining the isomeric ratio and purity of the reaction products.
A Comparative Guide to Analytical Techniques
The choice of an analytical technique is a balance between the need for accuracy, resolution, throughput, and the type of information required. We will compare the three most powerful and commonly used techniques in this context: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.
High-Performance Liquid Chromatography (HPLC): The Versatile Workhorse
HPLC, particularly in its reverse-phase mode (RP-HPLC), is the default method for routine analysis and quality control in most pharmaceutical labs. Its broad applicability to a wide range of polar and non-polar compounds makes it ideal for the direct analysis of crude reaction mixtures.
Causality Behind Experimental Choices:
-
Stationary Phase: A C18 (octadecylsilyl) column is the most common starting point. Its non-polar nature effectively separates pyrimidine isomers based on subtle differences in their hydrophobicity. The slightly different dipole moments and molecular shapes of C2- and C4-substituted isomers lead to differential retention times.
-
Mobile Phase: A gradient of a polar organic solvent (typically acetonitrile or methanol) and a buffered aqueous phase is used. The buffer (e.g., phosphate or acetate) maintains a constant pH, ensuring that the ionization state of the analytes is consistent, which leads to reproducible retention times and sharp peak shapes.[8]
-
Detection: UV detection is standard, as the pyrimidine core is a strong chromophore. Monitoring at a wavelength of maximum absorbance (e.g., ~254 nm) provides high sensitivity.
Gas Chromatography-Mass Spectrometry (GC-MS): The High-Sensitivity Specialist
GC-MS is an exceptionally sensitive technique that provides both quantitative data and structural confirmation. It is best suited for analytes that are thermally stable and volatile.
Causality Behind Experimental Choices:
-
Applicability: Many dichloropyrimidine derivatives and their mono-substituted products are sufficiently volatile for GC analysis. The high resolution of capillary GC columns can often provide baseline separation of isomers.
-
Key Advantage (MS Detection): The mass spectrometer is a powerful detector that fragments the analyte molecules in a reproducible way. The resulting fragmentation pattern is a "fingerprint" that can unequivocally distinguish between isomers, even if they co-elute chromatographically. For example, the fragmentation pattern of a C4-substituted isomer may differ from its C2 counterpart due to the proximity of the substituent to the ring nitrogens.
-
Limitation: Non-volatile or thermally labile products cannot be analyzed directly and may require derivatization, adding a step to the workflow and a potential source of error.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Arbiter
NMR spectroscopy is the most powerful tool for unambiguous structure elucidation and can be adapted for quantitative analysis (qNMR). It directly probes the chemical environment of each atom in the molecule, making it unparalleled for distinguishing isomers.
Causality Behind Experimental Choices:
-
1H NMR for Isomer Identification: The aromatic protons on the pyrimidine ring have distinct chemical shifts and coupling patterns depending on the substitution pattern. For a mono-substituted 2,4-dichloropyrimidine, the remaining aromatic protons will appear as distinct doublets, and their precise location in the spectrum can confirm the position of substitution.[3]
-
Quantitative NMR (qNMR): By adding a known amount of an internal standard (a compound with a simple spectrum that does not overlap with the analyte signals), the concentration of each isomer in the mixture can be calculated directly by comparing the integral of its unique signals to the integral of the standard's signal. This method is a primary analytical technique as it does not require calibration curves with the analytes themselves.[9][10]
-
Trustworthiness: The self-validating nature of qNMR, where signal response is directly proportional to the number of nuclei, makes it highly reliable. The choice of a suitable internal standard (e.g., dimethyl sulfone, maleic acid) is critical for accuracy.
Quantitative Performance Comparison
The following table summarizes the key performance attributes of each technique for the analysis of dichloropyrimidine reaction mixtures.
| Feature | HPLC-UV | GC-MS | Quantitative 1H NMR (qNMR) |
| Isomer Resolution | Good to Excellent (method dependent) | Excellent | Excellent (distinction based on unique signals) |
| Sensitivity (LOD/LOQ) | Low to mid ng/mL | Low to mid pg/mL | Mid to high µg/mL (less sensitive) |
| Sample Throughput | High (10-30 min/sample) | Moderate (20-40 min/sample) | Low to Moderate (5-15 min/sample) |
| Information Provided | Quantitative, Purity | Quantitative, Purity, Structural (MS) | Quantitative, Purity, Unambiguous Structural |
| Primary Use Case | Routine QC, process monitoring | Impurity identification, trace analysis | Structural confirmation, primary quantification |
Field-Proven Experimental Protocols
These protocols are designed as self-validating systems, incorporating steps for ensuring data integrity and reproducibility.
Protocol 1: Quantitative Analysis of Isomeric Aminopyrimidines by RP-HPLC
This protocol details a standard method for quantifying the C4/C2 isomer ratio from the reaction of 2,4-dichloropyrimidine with an amine.
1. Preparation of Standards and Samples:
- Stock Solutions: Accurately weigh ~10 mg of the C4-isomer and C2-isomer reference standards into separate 10 mL volumetric flasks and dissolve in a 50:50 mixture of acetonitrile and water to create 1 mg/mL stock solutions.
- Calibration Standards: Prepare a series of calibration standards by serial dilution of the stock solutions to cover the expected concentration range of the reaction products (e.g., 1 µg/mL to 100 µg/mL).
- Reaction Sample: At the end of the reaction, quench a 100 µL aliquot and dilute it 100-fold with the 50:50 acetonitrile/water mixture. Filter through a 0.45 µm syringe filter into an HPLC vial.
2. HPLC System and Conditions:
- Column: C18, 4.6 x 150 mm, 5 µm particle size.
- Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.
- Mobile Phase B: 0.1% TFA in Acetonitrile.
- Gradient: 10% B to 90% B over 15 minutes.
- Flow Rate: 1.0 mL/min.
- Detection: UV at 254 nm.
- Injection Volume: 10 µL.
3. System Suitability and Analysis:
- System Suitability Test (SST): Inject a mid-point calibration standard five times. The relative standard deviation (RSD) for the peak areas of each isomer should be <2.0%. The resolution between the two isomer peaks should be >1.5.
- Analysis: Construct a calibration curve for each isomer by plotting peak area versus concentration. Run the reaction sample. Quantify the amount of each isomer in the reaction mixture using its corresponding calibration curve.
Caption: Standard workflow for quantitative HPLC analysis.
Protocol 2: Isomer Ratio Determination by Quantitative 1H NMR (qNMR)
This protocol provides a method for determining the precise molar ratio of isomers without requiring reference standards for each analyte.
1. Sample Preparation:
- Internal Standard (IS) Stock: Accurately weigh ~50 mg of an internal standard (e.g., 1,3,5-trimethoxybenzene) into a 10 mL volumetric flask and dissolve in a deuterated solvent (e.g., DMSO-d6) to make a stock solution of known concentration (~5 mg/mL).
- Sample Preparation: Work up a portion of the reaction mixture to isolate the crude product as a solid or oil. Accurately weigh ~15-20 mg of the crude product into an NMR tube.
- Final Sample: Using a calibrated pipette, add exactly 500 µL of the internal standard stock solution to the NMR tube. Cap and vortex thoroughly to ensure complete dissolution.
2. NMR Acquisition:
- Spectrometer: 400 MHz or higher.
- Solvent: DMSO-d6.
- Key Parameters:
- Set a long relaxation delay (D1) of at least 30 seconds. This is critical to ensure all protons fully relax between scans, making the integration values accurate and truly quantitative.
- Acquire at least 16 scans for good signal-to-noise.
- Carefully shim the instrument to obtain sharp, symmetrical peaks.
3. Data Processing and Calculation:
- Processing: Apply Fourier transform and phase correct the spectrum. Calibrate the spectrum to the residual solvent peak (DMSO at 2.50 ppm).
- Integration:
- Identify a well-resolved, unique proton signal for the C4-isomer (e.g., Ha), the C2-isomer (e.g., Hb), and the internal standard (IS).
- Integrate these three peaks accurately.
- Calculation: The molar ratio is calculated using the following formula:
- Mole Ratio (C4/C2) = [Integral(Ha) / # of Protons for Ha] / [Integral(Hb) / # of Protons for Hb]
Caption: Workflow for quantitative NMR (qNMR) analysis.
Troubleshooting Common Analytical Challenges
| Problem | Likely Cause(s) | Recommended Solution(s) |
| Co-eluting peaks in HPLC | Insufficient column resolving power; non-optimal mobile phase. | 1. Switch to a column with a different stationary phase (e.g., Phenyl-Hexyl). 2. Systematically screen different organic modifiers (Methanol vs. Acetonitrile) and pH.[4] |
| Broad or unexpected 1H NMR signals | Tautomerism; intermediate rate of chemical exchange; high sample concentration. | 1. Acquire the spectrum at a different temperature (e.g., 80 °C) to either speed up or slow down the exchange. 2. Perform a D₂O exchange experiment to identify exchangeable NH or OH protons.[11] |
| Poor C4-selectivity in reaction | Reaction conditions favoring C2-substitution; steric hindrance. | For aminations, consider a Palladium-catalyzed approach which has been shown to strongly favor C4-substitution.[2][4] Adjusting the base and solvent system is also a primary optimization strategy.[6] |
Conclusion
The quantitative analysis of product mixtures from dichloropyrimidine reactions is a multifaceted challenge that requires a thoughtful, evidence-based approach. While HPLC serves as the robust workhorse for routine process control, it should be complemented by the high-sensitivity and structural power of GC-MS for impurity profiling and the unambiguous resolving power of NMR for definitive structural assignment and primary quantification. By understanding the causality behind the choice of analytical parameters and implementing self-validating protocols, researchers and drug development professionals can generate high-quality, reliable data, accelerating the journey from a synthetic route to a viable pharmaceutical candidate.
References
- Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines.QM Magic Class | Chapter 29.
- 2,4-Dichloropyrimidine: Reactions & Applic
-
SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. MDPI.[Link]
- Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines.Europe PMC.
- 1H-NMR protocol for rapid diagnosis of purine and pyrimidine metabolic disorders in urine.Cell.
- 1H-NMR protocol for rapid diagnosis of purine and pyrimidine metabolic disorders in urine.ScienceDirect.
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A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine. ACS Publications.[Link]
- 1H-NMR Spectroscopy of Body Fluids: Inborn Errors of Purine and Pyrimidine Metabolism.
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1H-NMR protocol for rapid diagnosis of purine and pyrimidine metabolic disorders in urine. ResearchGate.[Link]
- What factors affect the selectivity of reactions in 2,4-Dichloropyrimidine compounds?WuXi AppTec.
- Dichotomy in Regioselectivity of SnAr Reactions with 2-MeSO2-4-Chloropyrimidine.Wavefunction, Inc.
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Liquid chromatographic analysis of dichlorophen and its major impurity. PubMed.[Link]
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HPLC in biopharmaceutical investigations of drugs representing pyrimidine derivatives (A review). ResearchGate.[Link]
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GC-MS Fingerprinting Combined with Chemometric Methods Reveals Key Bioactive Components in Acori Tatarinowii Rhizoma. MDPI.[Link]
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GC-MS/MS Method for Determination of Polycyclic Aromatic Hydrocarbons in Herbal Medicines. MDPI.[Link]
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Improved diagnostics of purine and pyrimidine metabolism disorders using LC-MS/MS and its clinical application. PubMed.[Link]
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Mass spectrometric (HPLC/ESI--MS/MS) quantification of pyrimido[1,3-a]purin-10(3H)-one, a guanine adduct formed by reaction of malondialdehyde with DNA. PubMed.[Link]
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Safety Operating Guide
4,6-Dichloro-5-methylpyrimidine proper disposal procedures
An In-Depth Guide to the Proper Disposal of 4,6-Dichloro-5-methylpyrimidine
As a Senior Application Scientist, my goal is to empower you, my fellow researchers, with not just the products for discovery but also the critical knowledge to ensure safety and compliance in your laboratory. Handling and disposing of specialized chemical reagents like this compound requires a thorough understanding of its properties and the associated risks. This guide moves beyond a simple checklist to provide a comprehensive, procedurally sound framework for the safe management and disposal of this compound, ensuring the protection of both laboratory personnel and the environment.
Hazard Identification: Understanding the "Why"
Before we can discuss disposal, we must first appreciate the inherent hazards of this compound. Based on data from structurally similar compounds, it is classified as a hazardous substance that demands careful handling.[1][2] The primary concerns are its corrosive nature and potential for causing severe skin and eye damage.[2][3]
Key Hazards:
-
Corrosive: Causes severe skin burns and serious eye damage.[2][3][4]
-
Irritant: May cause respiratory irritation.[5]
-
Harmful if Swallowed: Poses a risk of acute oral toxicity.[1][4]
-
Environmental Hazard: Halogenated compounds can be toxic to aquatic life with long-lasting effects.[1]
This hazard profile is the fundamental reason for the stringent disposal protocols that follow. We are not merely discarding a chemical; we are neutralizing a potential danger.
Pre-Disposal Safety: Handling and Segregation
Proper disposal begins long before the waste container is full. It starts with safe handling during use and meticulous segregation of the waste stream.
Personal Protective Equipment (PPE)
A robust PPE protocol is non-negotiable. The goal is to create a complete barrier between you and the chemical.
| PPE Category | Specification | Rationale |
| Eye/Face Protection | Chemical safety glasses and a face shield.[6] | Protects against splashes that can cause irreversible eye damage.[4] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile).[6] | Prevents skin contact, which can lead to severe burns and irritation.[3] |
| Body Protection | Laboratory coat and protective clothing.[3][5] | Shields skin from accidental spills and contamination. |
| Respiratory | Use only in a well-ventilated area or under a chemical fume hood.[7] | Prevents inhalation of dust or vapors, which may cause respiratory irritation.[5] |
Chemical Incompatibility
Accidental mixing of incompatible chemicals in a waste container can lead to violent exothermic reactions, gas generation, or fire. This compound, as a halogenated organic compound, must be stored and disposed of away from certain chemical classes.
Do NOT mix with:
Always maintain separate, dedicated waste streams to prevent such hazardous interactions.[9]
Waste Collection Protocol: A Step-by-Step Guide
The collection of chemical waste is a critical control point. The following protocol ensures that this compound waste is handled safely and is ready for final disposal.
-
Select the Correct Waste Container: Use a designated, sealable, and clearly labeled "Halogenated Organic Waste" container.[10][11] The container must be vapor-tight and spill-proof.[10]
-
Labeling: The label must, at a minimum, include the words "Hazardous Waste," the full chemical name ("this compound"), and the approximate quantity.[9][10]
-
Transferring Waste: Conduct all transfers of waste into the container inside a chemical fume hood to minimize inhalation exposure.[7]
-
Container Management: Keep the waste container closed at all times except when actively adding waste.[10] Store the container in a cool, dry, and well-ventilated secondary containment area away from incompatible materials.[8]
-
Documentation: Maintain a log sheet on or near the container to record the contents and quantities being added. This is crucial for regulatory compliance and for the final disposal facility.
Waste Segregation Workflow
The decision to classify this compound as halogenated waste is a critical first step. The following diagram illustrates this fundamental segregation logic.
Caption: Waste Segregation Decision Flowchart.
Spill and Emergency Procedures
In the event of an accidental release, a swift and correct response is vital to mitigate harm.
Emergency Response Quick Guide
| Situation | Immediate Action |
| Skin Contact | Immediately flush the affected area with plenty of water for at least 15 minutes while removing contaminated clothing.[3][12] Seek medical attention.[3] |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, holding eyelids open.[3][12] Seek immediate medical attention.[3] |
| Inhalation | Move the affected person to fresh air.[13] If breathing is difficult, administer oxygen and seek medical attention.[13] |
| Ingestion | Do NOT induce vomiting. Clean mouth with water and seek immediate medical attention.[3] |
| Small Spill | Alert others in the area.[14] Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., sand, vermiculite).[3] Scoop the material into a labeled container for hazardous waste disposal.[5] |
| Large Spill | Evacuate the immediate area.[14] Alert your institution's Environmental Health & Safety (EH&S) department or emergency services. Do not attempt to clean it up yourself. |
Spill Response Protocol
This workflow outlines the logical steps for managing a chemical spill safely.
Caption: General Protocol for Chemical Spill Response.
Final Disposal: The End-of-Life Pathway
Disposal of this compound is not a matter of simple landfilling or drain disposal. As a halogenated organic waste, it requires specialized treatment to prevent environmental contamination.
The universally accepted and regulatory-compliant method for disposing of this type of waste is through a licensed hazardous waste disposal company.[6] The ultimate treatment will be high-temperature incineration in a facility equipped with afterburners and flue gas scrubbers.[6][15]
Why Incineration is Essential:
-
Complete Destruction: High temperatures break down the complex organic molecule into simpler, less harmful components.
-
Neutralization of Byproducts: The chlorine atoms in the molecule will form hydrochloric acid (HCl) gas upon combustion. The incinerator's scrubbers are critical for neutralizing this corrosive and environmentally harmful gas before it is released into the atmosphere.[16]
Under no circumstances should this chemical or its containers be disposed of in regular trash or poured down the sanitary sewer.[17][18]
Regulatory Overview
In the United States, the management and disposal of hazardous waste are governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[19] Your institution's EH&S department is responsible for ensuring compliance with these regulations. They will coordinate with licensed contractors for the pickup, transport, and ultimate disposal of your properly containerized and labeled hazardous waste.[19] It is your responsibility as the generator of the waste to ensure it is correctly identified, segregated, and labeled.[9][19]
By adhering to these detailed procedures, you are not only complying with regulations but are also upholding the highest standards of laboratory safety and environmental stewardship.
References
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104850 - 4,6-Dichloropyrimidine - Safety Data Sheet . (n.d.). Scharlab. Retrieved from [Link]
- Method for purifying 4, 6-dichloro pyrimidine. (n.d.). Google Patents.
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How to Dispose of Old Pool Chemicals . (n.d.). Flood Brothers Disposal. Retrieved from [Link]
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Halogenated Organic Liquids - Standard Operating Procedure . (n.d.). Braun Research Group, Northwestern University. Retrieved from [Link]
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Hazardous Waste - FAA USA Environmental Protection Program . (n.d.). University of Wisconsin-Milwaukee. Retrieved from [Link]
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Chemical Exposure and Spill Response Procedures . (n.d.). New Mexico State University. Retrieved from [Link]
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Chapter 5: Chemical Spill Procedures . (n.d.). University of Mary Washington, Emergency Management and Safety. Retrieved from [Link]
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Chemical Waste Disposal Guidelines . (n.d.). Harvard University, Department of Chemistry and Chemical Biology. Retrieved from [Link]
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Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes . (1988). U.S. Environmental Protection Agency. Retrieved from [Link]
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Spill Control/Emergency Response . (n.d.). Columbia University, Environmental Health & Safety. Retrieved from [Link]
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Disposing of Chlorine: Pool and Cleaning Products . (2024, February 15). NEDT. Retrieved from [Link]
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Steps in Complying with Regulations for Hazardous Waste . (2023, May 30). U.S. Environmental Protection Agency. Retrieved from [Link]
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Hazardous Waste Segregation . (n.d.). University of North Texas Health Science Center. Retrieved from [Link]
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Crystal structure of this compound . (2015). National Center for Biotechnology Information. Retrieved from [Link]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
